4,6-Dichloro-3-formylcoumarin
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
4,6-dichloro-2-oxochromene-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl2O3/c11-5-1-2-8-6(3-5)9(12)7(4-13)10(14)15-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKMFWQALBSVSDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=C(C(=O)O2)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30361494 | |
| Record name | 4,6-Dichloro-3-formylcoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30361494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51069-87-5 | |
| Record name | 4,6-Dichloro-3-formylcoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30361494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-Dichloro-3-formylcoumarin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on 4,6-Dichloro-3-formylcoumarin: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and known biological activities of 4,6-dichloro-3-formylcoumarin. The information is curated for researchers and professionals involved in medicinal chemistry, drug discovery, and related scientific fields.
Chemical Structure and Identification
This compound is a synthetic derivative of coumarin (B35378), a benzopyrone that is a common scaffold in many natural and synthetic bioactive compounds. The structure of this compound is characterized by a coumarin core with two chlorine substituents at the 4 and 6 positions and a formyl group at the 3 position.[1]
Chemical Structure:
Spectral Data (Predicted and Analog-Based)
Table 3: Predicted and Analog-Based Spectral Data
| Technique | Expected Peaks/Signals |
| ¹H NMR | A singlet for the formyl proton (CHO) around δ 10.0-10.5 ppm. Aromatic protons on the coumarin ring will appear in the region of δ 7.0-8.5 ppm, with splitting patterns determined by their coupling with neighboring protons. |
| ¹³C NMR | The carbonyl carbon of the formyl group is expected around δ 185-195 ppm. The lactone carbonyl carbon should appear around δ 155-165 ppm. Aromatic and olefinic carbons will resonate in the δ 110-160 ppm region. |
| IR (Infrared) | A strong absorption band for the lactone carbonyl (C=O) stretching around 1720-1740 cm⁻¹. A distinct peak for the aldehyde carbonyl (C=O) stretching around 1680-1700 cm⁻¹. C-H stretching of the aldehyde proton may be visible around 2720 and 2820 cm⁻¹. Aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region. C-Cl stretching vibrations will be present in the fingerprint region. |
| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of two chlorine atoms, characteristic isotopic peaks (M+2, M+4) will be observed in a ratio consistent with the natural abundance of ³⁵Cl and ³⁷Cl isotopes. Fragmentation may involve the loss of CO, CHO, and Cl radicals. |
Biological Activity and Potential Applications
Coumarin derivatives are known to exhibit a wide range of biological activities, and this compound is of interest for its potential as an antimicrobial and anticancer agent.
Anticancer Activity
Studies on various coumarin derivatives have demonstrated their potential to inhibit cancer cell growth and induce apoptosis. While specific data for this compound is limited, related compounds have shown activity against prostate cancer cell lines. [2]The mechanism of action for many anticancer coumarins involves the modulation of key cellular signaling pathways.
PI3K/Akt Signaling Pathway:
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers. Several coumarin derivatives have been shown to exert their anticancer effects by inhibiting the PI3K/Akt pathway, leading to the induction of apoptosis in cancer cells.
Diagram 2: Proposed Mechanism of Action via PI3K/Akt Pathway
References
An In-depth Technical Guide to the Synthesis of 4,6-Dichloro-3-formylcoumarin from Salicylaldehydes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4,6-dichloro-3-formylcoumarin, a halogenated coumarin (B35378) derivative of interest in medicinal chemistry and materials science. The document outlines a robust two-step synthetic pathway commencing from 3,5-dichlorosalicylaldehyde (B181256), including detailed experimental protocols and a summary of relevant quantitative data. Furthermore, it touches upon the biological context of this class of compounds, specifically their antimicrobial properties.
Introduction
Coumarins are a significant class of benzopyrone scaffolds found in numerous natural products and synthetic compounds, exhibiting a wide array of biological activities. The introduction of specific substituents onto the coumarin ring can significantly modulate their physicochemical properties and pharmacological effects. The target molecule, this compound, is characterized by two chlorine atoms at the 4 and 6 positions and a reactive formyl group at the 3-position. This unique substitution pattern is anticipated to enhance its bioactivity, making it a valuable building block for the synthesis of novel therapeutic agents. Research has indicated that halogenated coumarins, in particular, exhibit notable antimicrobial properties[1].
The synthetic strategy detailed herein involves an initial Knoevenagel condensation to form a 3-cyanocoumarin (B81025) intermediate, followed by a high-yield reduction to the desired 3-formylcoumarin. This approach is favored for its efficiency and the accessibility of the starting materials.
Quantitative Data Summary
The following table summarizes the key quantitative data for the reactants, intermediates, and the final product in the synthesis of this compound.
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 3,5-Dichlorosalicylaldehyde | C₇H₄Cl₂O₂ | 191.01 | 93-96 | Yellow solid | |
| Malononitrile (B47326) | C₃H₂N₂ | 66.06 | 32-34 | White solid | |
| 4,6-Dichloro-3-cyanocoumarin | C₁₀H₃Cl₂NO₂ | 239.04 | Not readily available | Expected to be a solid | |
| This compound | C₁₀H₄Cl₂O₃ | 243.04 | 147-151 | Yellow solid |
Note: Structures are illustrative placeholders.
Experimental Protocols
The synthesis of this compound is achieved through a two-step process:
Step 1: Knoevenagel Condensation for the Synthesis of 4,6-Dichloro-3-cyanocoumarin
This step involves the condensation of 3,5-dichlorosalicylaldehyde with malononitrile to form the cyanocoumarin intermediate.
Materials:
-
3,5-Dichlorosalicylaldehyde
-
Malononitrile
-
Ethanol (B145695) (absolute)
-
Piperidine (B6355638) (catalytic amount)
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 1 equivalent of 3,5-dichlorosalicylaldehyde in a minimal amount of absolute ethanol.
-
Add 1.1 equivalents of malononitrile to the solution.
-
Add a catalytic amount of piperidine (2-3 drops) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
If precipitation occurs, filter the solid product and wash with cold ethanol.
-
If no precipitate forms, concentrate the solution under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
-
Characterize the resulting 4,6-dichloro-3-cyanocoumarin by standard analytical techniques (Melting Point, IR, NMR).
Step 2: Reduction of 4,6-Dichloro-3-cyanocoumarin to this compound
This step utilizes a facile reduction method with Raney nickel in formic acid, which has been shown to be effective for a variety of substituted 3-cyanocoumarins, yielding the corresponding 3-formylcoumarins in high yields[2][3].
Materials:
-
4,6-Dichloro-3-cyanocoumarin
-
Raney Nickel (aqueous suspension)
-
Formic acid (80-90%)
-
Ethanol
Procedure:
-
Prepare the Raney nickel catalyst: Decant the water from the commercial Raney nickel suspension. Wash the catalyst with ethanol and decant the ethanol. Immediately suspend the Raney nickel in a small amount of formic acid before use[2].
-
In a round-bottom flask, dissolve the 4,6-dichloro-3-cyanocoumarin (1 equivalent) in hot (80-90°C) formic acid[2].
-
To the stirred, hot solution, add the prepared Raney nickel suspension (a weight of wet Raney nickel approximately equal to the weight of the cyanocoumarin)[2].
-
Vigorously stir the reaction mixture at 80-90°C for 1.5-2 hours. Monitor the reaction progress by TLC until the starting material is consumed[2].
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the Raney nickel catalyst. Caution: The filtered Raney nickel may be pyrophoric and should be handled with care.
-
Concentrate the filtrate in vacuo to obtain the crude this compound as a yellow solid[3].
-
The crude product can be purified by crystallization from a suitable solvent (e.g., ethanol or acetone)[3].
-
Confirm the structure and purity of the final product using melting point determination, IR, and NMR spectroscopy.
Mandatory Visualizations
Caption: Synthetic pathway for this compound.
Caption: Proposed antimicrobial mechanism of action for coumarins.
Mechanism of Antimicrobial Action
The antimicrobial activity of coumarin derivatives is a subject of ongoing research. One of the primary mechanisms of action for the coumarin class of antibiotics is the inhibition of bacterial DNA gyrase[2][3]. DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and transcription. It introduces negative supercoils into the DNA, a process that requires ATP hydrolysis.
Coumarins are known to bind to the GyrB subunit of DNA gyrase, which houses the ATPase activity[2][4]. By binding to this subunit, coumarins competitively inhibit the binding of ATP, thereby preventing the conformational changes necessary for DNA supercoiling[4][5][6]. This disruption of DNA replication ultimately leads to the inhibition of cell division and bacterial cell death. The presence of electron-withdrawing groups, such as chlorine atoms, on the coumarin scaffold is believed to enhance this inhibitory activity.
Some studies also suggest that coumarins can interfere with bacterial cell division by targeting other key proteins like FtsZ, or by disrupting quorum sensing and biofilm formation[7][8][9][10]. The multifaceted nature of their antimicrobial action makes them promising candidates for the development of new drugs to combat antibiotic resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. The interaction between coumarin drugs and DNA gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Coumarins as inhibitors of bacterial DNA gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gyrB mutations which confer coumarin resistance also affect DNA supercoiling and ATP hydrolysis by Escherichia coli DNA gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The interaction of coumarin antibiotics with fragments of DNA gyrase B protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The nature of inhibition of DNA gyrase by the coumarins and the cyclothialidines revealed by X‐ray crystallography. | The EMBO Journal [link.springer.com]
- 7. Phytochemicals as inhibitors of bacterial cell division protein FtsZ: coumarins are promising candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Coumarins: Quorum Sensing and Biofilm Formation Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Antibacterial activities of coumarin-3-carboxylic acid against Acidovorax citrulli [frontiersin.org]
- 10. Antibacterial activities of coumarin-3-carboxylic acid against Acidovorax citrulli - PMC [pmc.ncbi.nlm.nih.gov]
4,6-Dichloro-3-formylcoumarin CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4,6-dichloro-3-formylcoumarin, a halogenated coumarin (B35378) derivative with significant potential in medicinal chemistry and materials science. This document details its chemical identity, synthesis, and known biological activities, offering a valuable resource for researchers and professionals in drug development.
Chemical Identity and Properties
This compound, also known as 4,6-dichloro-2-oxo-2H-chromene-3-carbaldehyde, is a synthetic organic compound belonging to the coumarin family. The presence of two chlorine atoms and a reactive formyl group on the coumarin scaffold enhances its chemical reactivity and biological potential.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 51069-87-5 | |
| Molecular Formula | C₁₀H₄Cl₂O₃ | |
| Molecular Weight | 243.04 g/mol | |
| Melting Point | 147-151 °C | |
| Appearance | Solid | |
| SMILES | O=CC1=C(Cl)C2=C(OC1=O)C=C(Cl)C=C2 | |
| InChI Key | OKMFWQALBSVSDG-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound is typically achieved through the Vilsmeier-Haack reaction, a versatile method for the formylation of electron-rich aromatic compounds.
General Experimental Protocol: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, which is prepared from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃)[1][2][3][4]. This electrophilic iminium salt then reacts with an activated aromatic substrate.
General Steps:
-
Vilsmeier Reagent Formation: Phosphorus oxychloride is added dropwise to N,N-dimethylformamide (DMF) at 0°C with stirring. The mixture is stirred for an additional 30-60 minutes at the same temperature to form the Vilsmeier reagent, a chloroiminium salt[2][5].
-
Reaction with Substrate: The starting coumarin precursor, 4,6-dichlorocoumarin (not explicitly synthesized in the provided results, but the logical precursor), is added to the freshly prepared Vilsmeier reagent.
-
Heating and Monitoring: The reaction mixture is allowed to warm to room temperature and then heated (typically between room temperature and 80°C) for several hours[2][5]. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled and poured onto crushed ice. The acidic solution is then neutralized with a saturated aqueous solution of sodium bicarbonate or a similar base[5].
-
Isolation and Purification: The crude product is extracted with an organic solvent, washed, dried, and concentrated under reduced pressure. The final product is purified by column chromatography on silica (B1680970) gel[2][5].
Diagram 1: Vilsmeier-Haack Reaction Workflow
Caption: General experimental workflow for the synthesis via Vilsmeier-Haack reaction.
Chemical Reactivity and Applications in Synthesis
The formyl group and the chloro-substituent at the 4-position make this compound a versatile building block in organic synthesis. It serves as a precursor for a wide range of heterocyclic compounds through reactions with various nucleophiles. For instance, it can react with primary amines to yield N-substituted 4-amino-3-formylcoumarins or undergo condensation reactions to form fused heterocyclic systems[6].
Biological Activity
Coumarin derivatives are known to exhibit a broad spectrum of biological activities. While specific quantitative data for this compound is limited in the available literature, the general activities of related coumarins provide a strong indication of its potential.
Antimicrobial Activity
Numerous coumarin derivatives have demonstrated significant antimicrobial properties. The data below for related coumarin compounds suggests that this compound could exhibit similar activity.
Table 2: Antimicrobial Activity (MIC values) of Representative Coumarin Derivatives
| Compound Type | Microorganism | MIC (µg/mL) | Reference |
| Coumarin-imidazole hybrids | S. aureus | 0.1 - 0.4 | [7] |
| Amido-coumarins | S. typhi | 6.25 - 25 | [8] |
| Amido-coumarins | S. aureus | 6.25 - 25 | [8] |
| Amido-coumarins | E. coli | 6.25 - 25 | [8] |
| Amido-coumarins | B. pumilus | 6.25 - 25 | [8] |
| Coumarin-triazolothiones | S. aureus | 0.8 - 1.6 | [8] |
| Coumarin-triazolothiones | E. coli | 0.8 - 1.6 | [8] |
Anticancer Activity
Coumarin-based compounds have been investigated for their potential as anticancer agents. The cytotoxic effects of various coumarin derivatives against different cancer cell lines have been reported.
Table 3: Anticancer Activity (IC₅₀ values) of Representative Coumarin Derivatives
| Compound Type | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Dihydroartemisinin-coumarin hybrid | HT-29 (anoxic) | 0.05 | [1] |
| Dihydroartemisinin-coumarin hybrid | HCT-116 (anoxic) | 0.43 | [1] |
| Dihydroartemisinin-coumarin hybrid | MDA-MB-231 (anoxic) | 3.62 | [1] |
| Coumarin-1,2,3-triazole hybrid | HT-1080 | 25.77 | [1] |
| Coumarin-1,2,3-triazole hybrid | MCF-7 | 25.03 - 27.89 | [1] |
Potential Mechanism of Action: Modulation of Signaling Pathways
While direct evidence for the effect of this compound on specific signaling pathways is not yet available, other coumarin derivatives have been shown to modulate key pathways involved in cancer and inflammation, such as the NF-κB and MAPK signaling pathways.
The NF-κB signaling pathway is a crucial regulator of immune and inflammatory responses, and its dysregulation is implicated in various diseases, including cancer[9][10]. Some compounds inhibit NF-κB by preventing the degradation of its inhibitor, IκBα, thereby blocking the nuclear translocation of the active NF-κB dimer[11].
Diagram 2: Postulated Inhibition of the Canonical NF-κB Signaling Pathway
Caption: Postulated mechanism of NF-κB pathway inhibition.
Conclusion
This compound is a synthetically versatile molecule with considerable potential for the development of novel therapeutic agents. Its reactivity allows for the creation of diverse chemical libraries for screening against various biological targets. Further research is warranted to fully elucidate its biological activities, including specific antimicrobial and anticancer efficacy, and to investigate its precise mechanisms of action, particularly its effects on key cellular signaling pathways. This technical guide serves as a foundational resource to encourage and support these future research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. jk-sci.com [jk-sci.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The NF-κB Pharmacopeia: Novel Strategies to Subdue an Intractable Target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Spectroscopic and Structural Analysis of 4,6-Dichloro-3-formylcoumarin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4,6-Dichloro-3-formylcoumarin, a halogenated coumarin (B35378) derivative with significant potential in medicinal chemistry and materials science. Due to the limited availability of a complete, publicly accessible experimental dataset, this document presents a detailed analysis based on available data for structurally related compounds, alongside generalized experimental protocols for acquiring such data.
Compound Overview
This compound is a synthetic organic compound belonging to the coumarin family. Its structure is characterized by a benzopyran-2-one core with two chlorine substituents at positions 4 and 6, and a formyl group at position 3.
Molecular Formula: C₁₀H₄Cl₂O₃[1] Molecular Weight: 243.04 g/mol [2] CAS Number: 51069-87-5[1][2]
The presence of the electron-withdrawing chloro and formyl groups on the coumarin scaffold significantly influences its chemical reactivity and spectroscopic properties.
Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound based on the analysis of related coumarin derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~10.2 - 10.5 | Singlet | H-1' (Formyl proton) |
| ~8.0 - 8.2 | Doublet | H-5 |
| ~7.7 - 7.9 | Doublet of Doublets | H-7 |
| ~7.4 - 7.6 | Doublet | H-8 |
Note: Predicted values are based on typical chemical shifts for formyl protons on electron-deficient aromatic systems and the substitution pattern of the benzene (B151609) ring.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~185 - 190 | C-1' (Formyl Carbonyl) |
| ~155 - 160 | C-2 (Lactone Carbonyl) |
| ~150 - 155 | C-8a |
| ~140 - 145 | C-4 |
| ~135 - 140 | C-6 |
| ~130 - 135 | C-7 |
| ~125 - 130 | C-5 |
| ~120 - 125 | C-4a |
| ~115 - 120 | C-3 |
| ~110 - 115 | C-8 |
Note: These are estimated chemical shift ranges based on data for other coumarin derivatives.
Infrared (IR) Spectroscopy
Table 3: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~1720 - 1750 | Strong | C=O Stretch (Lactone) |
| ~1680 - 1700 | Strong | C=O Stretch (Formyl) |
| ~1600 - 1620 | Medium | C=C Stretch (Aromatic) |
| ~1100 - 1200 | Strong | C-O Stretch (Ester) |
| ~700 - 800 | Strong | C-Cl Stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 242/244/246 | [M]⁺∙ Isotope pattern for two chlorine atoms |
| 214/216/218 | [M-CO]⁺∙ |
| 185/187 | [M-CO-CHO]⁺ |
Note: The presence of two chlorine atoms will result in a characteristic M, M+2, M+4 isotope pattern.
Experimental Protocols
The following are detailed, generalized methodologies for the acquisition of spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a high-resolution NMR spectrometer, such as a Bruker Avance or Varian instrument, operating at a proton frequency of 400 MHz or higher.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.
-
Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare the sample using the solid-state KBr pellet method. Mix a small amount of the compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer, such as a Pye-Unicam SP3–100 or a similar instrument.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and record the sample spectrum.
-
Typically, spectra are collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. For a solid sample like this, direct insertion probe (DIP) with electron ionization (EI) or electrospray ionization (ESI) after dissolving in a suitable solvent (e.g., methanol (B129727) or acetonitrile) can be used.
-
Instrumentation: Employ a mass spectrometer such as an ISQ Thermo Scientific GC-MS or a high-resolution mass spectrometer (HRMS).
-
Data Acquisition:
-
Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-500 amu).
-
For EI, a standard electron energy of 70 eV is typically used.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions. The isotopic pattern for chlorine should be carefully examined to confirm the presence of two chlorine atoms.
Workflow Diagrams
The following diagrams illustrate the general workflows for the synthesis and spectroscopic characterization of this compound.
Caption: Synthetic pathway for this compound.
Caption: Workflow for spectroscopic characterization.
References
An In-depth Technical Guide on the Solubility and Stability of 4,6-Dichloro-3-formylcoumarin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 4,6-dichloro-3-formylcoumarin. Given the limited availability of direct experimental data for this specific compound in public literature, this document consolidates information from structurally related coumarin (B35378) derivatives, general chemical principles, and established analytical methodologies. It is designed to equip researchers with the foundational knowledge and practical protocols required to handle, formulate, and analyze this compound effectively.
Physicochemical Properties
This compound, also known as 4,6-dichloro-2-oxo-2H-chromene-3-carbaldehyde, is a halogenated coumarin derivative.[1] Its structure, featuring a coumarin backbone with two chlorine atoms and a reactive formyl group, suggests its potential as a versatile building block in medicinal chemistry.[1][2] The physicochemical properties of a compound are critical for its handling, formulation, and biological activity.
| Property | Value | Source |
| Molecular Formula | C₁₀H₄Cl₂O₃ | [1] |
| Molecular Weight | 243.04 g/mol | [3] |
| CAS Number | 51069-87-5 | [1] |
| Appearance | Solid (predicted) | - |
| Melting Point | 147-151 °C | [3] |
| SMILES | C1=CC2=C(C=C1Cl)C(=C(C(=O)O2)C=O)Cl | [1] |
Note: Some properties are based on supplier data sheets and chemical structure analysis in the absence of peer-reviewed experimental values.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation possibilities. The presence of two chlorine atoms and an aromatic system suggests that this compound is a relatively hydrophobic molecule. However, the polar formyl and lactone carbonyl groups may impart some solubility in polar organic solvents.
Predicted Solubility in Common Solvents
The following table provides a qualitative prediction of the solubility of this compound in a range of common laboratory solvents. These predictions are based on the principle of "like dissolves like" and data for structurally similar coumarin compounds.[4]
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Strong dipole moment effectively solvates the polar groups. |
| N,N-Dimethylformamide (DMF) | High | Similar to DMSO, a good solvent for many organic compounds. | |
| Acetonitrile (B52724) (ACN) | Moderate | Less polar than DMSO/DMF, but should still be effective. | |
| Acetone | Moderate | Good general-purpose solvent for moderately polar compounds. | |
| Polar Protic | Ethanol | Moderate to Low | Capable of hydrogen bonding, but the compound's hydrophobicity may limit high solubility. |
| Methanol | Moderate to Low | Similar to ethanol, may be a slightly better solvent due to higher polarity. | |
| Water | Very Low / Insoluble | The hydrophobic chlorinated aromatic structure is expected to dominate, leading to poor aqueous solubility.[4] | |
| Nonpolar | Dichloromethane (DCM) | Moderate | Good solvent for many chlorinated organic compounds. |
| Chloroform | Moderate | Similar to DCM. | |
| Hexane / Heptane | Very Low / Insoluble | The compound's polarity from the formyl and carbonyl groups is too high for good solubility in alkanes. |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
This protocol outlines a standard procedure for quantitatively determining the solubility of this compound.
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.
-
Agitate the vials at a constant temperature (e.g., 25 °C) using a mechanical shaker or orbital incubator for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for the solid to settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a 0.22 µm syringe filter (e.g., PTFE or PVDF, chosen for solvent compatibility) to remove all undissolved solids.
-
-
Quantification by HPLC-UV:
-
Dilute the filtered supernatant with a suitable mobile phase to a concentration within the linear range of the calibration curve.
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Analyze the standard solutions and the diluted sample solution by a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[5][6][7]
-
Typical HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).[8]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with 0.1% formic or phosphoric acid).[5]
-
Flow Rate: 1.0 mL/min.[8]
-
Detection Wavelength: Determined by UV-Vis scan of the compound (likely in the 280-330 nm range for coumarins).[7]
-
Column Temperature: 30 °C.[8]
-
-
-
Calculation:
-
Construct a calibration curve by plotting the peak area of the standards against their concentration.
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original solubility in the solvent by accounting for the dilution factor. Report the solubility in units such as mg/mL or mol/L.
-
Stability Profile and Forced Degradation Studies
Understanding the chemical stability of a compound is crucial for determining its shelf-life, storage conditions, and potential degradation pathways.[9] Forced degradation studies deliberately expose the compound to harsh conditions to accelerate its decomposition, providing insight into its intrinsic stability and helping to develop stability-indicating analytical methods.[9][10]
Potential Chemical Liabilities
The structure of this compound suggests several potential points of instability:
-
Lactone Ring: The ester bond in the coumarin lactone ring is susceptible to hydrolysis, particularly under basic conditions, which would lead to ring-opening.[11][12][13]
-
Formyl Group: The aldehyde group is prone to oxidation, potentially forming a carboxylic acid derivative.
-
Aromatic Ring: While generally stable, the electron-rich coumarin ring system could be susceptible to strong oxidative conditions or photolytic degradation. The chloro-substituents may also influence reactivity.
Experimental Protocol for Forced Degradation
This protocol is based on the International Council for Harmonisation (ICH) guideline Q1A(R2).[9][14] The goal is to achieve 5-20% degradation of the parent compound.
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M to 1 M HCl. Heat at a controlled temperature (e.g., 60-80 °C) for a defined period (e.g., 2, 4, 8, 24 hours).[15]
-
Basic Hydrolysis: Mix the stock solution with 0.1 M to 1 M NaOH. Keep at room temperature or heat gently (e.g., 40-60 °C) for a shorter duration, as base-catalyzed hydrolysis of the lactone is expected to be rapid.[11][15] Neutralize the sample with an equivalent amount of acid before analysis.
-
Neutral Hydrolysis: Mix the stock solution with water. Heat at a controlled temperature (e.g., 60-80 °C) for a defined period.
-
Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂). Keep at room temperature for a defined period.[15]
-
Thermal Degradation: Store the solid compound in a temperature-controlled oven (e.g., 60-80 °C) for several days. Also, heat a solution of the compound under reflux.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[14] A control sample should be protected from light.
-
-
Sample Analysis:
-
At each time point, withdraw a sample, neutralize if necessary, and dilute to the target concentration for analysis.
-
Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method (as described in section 2.2).
-
A diode-array detector (DAD) is highly recommended to check for peak purity and to help identify new degradation products.
-
For structural elucidation of major degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) analysis is essential.
-
Predicted Stability Profile
This table summarizes the expected stability of this compound under forced degradation conditions, based on the known chemistry of coumarins.
| Stress Condition | Expected Stability | Potential Degradation Products |
| Acidic (HCl) | Likely stable to moderately stable | Minimal degradation expected. Potential for slow hydrolysis of the lactone ring. |
| Basic (NaOH) | Unstable | Rapid hydrolysis of the lactone ring to form the corresponding coumarinic acid salt, followed by potential isomerization.[13] |
| Neutral (Water) | Likely stable | Very slow hydrolysis may occur upon heating over extended periods. |
| Oxidative (H₂O₂) | Moderately unstable | Oxidation of the formyl group to a carboxylic acid. Potential for ring oxidation or other reactions. |
| Thermal | Likely stable | Generally stable at moderate temperatures, but degradation may occur at temperatures approaching the melting point. |
| Photolytic (UV/Vis) | Potentially unstable | Coumarin systems can be photoreactive. Dimerization or other rearrangements are possible. |
Visualizations
The following diagrams illustrate the logical workflow for testing and a potential chemical transformation of this compound.
Caption: Experimental workflow for solubility and stability assessment.
Caption: Putative degradation pathway via basic hydrolysis.
Conclusion
While specific experimental data for this compound remains scarce in readily accessible literature, a robust framework for its characterization can be established based on the known chemistry of coumarin derivatives. This compound is predicted to be poorly soluble in water but soluble in polar aprotic solvents like DMSO and DMF. Its primary chemical liability is the lactone ring, which is highly susceptible to rapid, base-catalyzed hydrolysis. Researchers should exercise caution when using basic conditions and should employ a validated, stability-indicating HPLC method for accurate quantification. The protocols and predictive data presented in this guide serve as a valuable starting point for any scientist or developer initiating work with this compound, enabling a more efficient and informed approach to its study and application.
References
- 1. This compound | 51069-87-5 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound CAS#: [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. HPLC Method for Analysis of Coumarin | SIELC Technologies [sielc.com]
- 6. Coumarins content in wine: application of HPLC, fluorescence spectrometry, and chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vup.sk [vup.sk]
- 8. High-performance liquid chromatography determination and pharmacokinetics of coumarin compounds after oral administration of Samul-Tang to rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medcraveonline.com [medcraveonline.com]
- 10. researchgate.net [researchgate.net]
- 11. isca.me [isca.me]
- 12. researchgate.net [researchgate.net]
- 13. Process for the Obtention of Coumaric Acid from Coumarin: Analysis of the Reaction Conditions [scirp.org]
- 14. galbraith.com [galbraith.com]
- 15. mdpi.com [mdpi.com]
The Pivotal Role of Chlorinated Formylcoumarins in the Synthesis of Novel Bioactive Agents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coumarins, a prominent class of benzopyrone-containing heterocyclic compounds, are ubiquitous in the plant kingdom and have long been recognized for their diverse and significant pharmacological properties. The coumarin (B35378) scaffold serves as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticoagulant effects. Chemical modification of the coumarin nucleus is a key strategy for the development of novel therapeutic agents with enhanced potency and selectivity.
Among the various synthetic precursors, chlorinated formylcoumarins have emerged as exceptionally versatile building blocks. In particular, compounds such as 4-chloro-3-formylcoumarin and its analogues are highly reactive intermediates, enabling the synthesis of a vast array of fused and substituted coumarin derivatives. The presence of the chloro and formyl groups at adjacent positions on the coumarin ring provides reactive sites for a multitude of chemical transformations, including nucleophilic substitution, condensation, and cycloaddition reactions.
While the inherent biological activity of chlorinated formylcoumarins themselves is not extensively documented, their importance lies in their utility as synthons for biologically active molecules. This technical guide provides an in-depth overview of the potential biological activities stemming from chlorinated formylcoumarins, focusing on the pharmacological properties of the derivatives they produce. We will summarize key quantitative data, provide detailed experimental methodologies for cited experiments, and visualize relevant pathways and workflows to offer a comprehensive resource for researchers in drug discovery and development.
Synthetic Utility of Chlorinated Formylcoumarins
Chlorinated formylcoumarins are key intermediates in the synthesis of a wide range of heterocyclic systems fused to the coumarin core. The reactivity of the chloro and formyl groups allows for the construction of novel molecular architectures with potential therapeutic applications. For instance, 4-chloro-3-formylcoumarin is a readily available starting material for the synthesis of pyridocoumarins, pyrazolyl-coumarins, and coumarin-triazole hybrids, all of which have demonstrated interesting biological profiles.[1][2]
The general workflow for utilizing chlorinated formylcoumarins in the synthesis of bioactive derivatives often involves a multi-step process that begins with the synthesis of the chlorinated formylcoumarin itself, followed by its reaction with various nucleophiles or dienophiles to generate the target compounds. These derivatives are then subjected to a battery of biological assays to determine their activity.
Anticancer Activities of Chlorinated Formylcoumarin Derivatives
The development of novel anticancer agents is a major focus of medicinal chemistry, and coumarin derivatives have shown significant promise in this area. Chlorinated formylcoumarins serve as precursors to a variety of compounds with potent cytotoxic and antiproliferative activities against numerous cancer cell lines.
Quantitative Data on Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected coumarin derivatives synthesized from chlorinated formylcoumarins. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of cell growth.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Coumarin-Triazole Hybrids | Compound with 6-Br substitution | E. coli | - | [3] |
| Compound with 6-Me substitution | B. subtilis | - | [3] | |
| Pyrazolyl-Coumarins | 6-[5-(4-Chlorophenyl)-4,5-dihydropyrazol-3-yl]-5-hydroxy-7-methylcoumarin | Leukemia (CCRF-CEM) | 1.88 | [4] |
| 6-[5-(4-Chlorophenyl)-4,5-dihydropyrazol-3-yl]-5-hydroxy-7-methylcoumarin | Leukemia (MOLT-4) | 1.92 | [4] | |
| Coumarin-Pyridine Hybrids | Pyrazolopyrimidine-coumarin derivative (10c) | NCI-60 cell line panel | Mean GI50 across panel | |
| Coumarin-Chalcone Hybrids | Derivative 19c | S. aureus (Gram-positive) | - | [5] |
| Derivative 19d | B. subtilis (Gram-positive) | - | [5] |
Note: The table includes data for derivatives where chlorinated formylcoumarins are precursors or structurally related. MIC (Minimum Inhibitory Concentration) values are for antimicrobial activity.
Signaling Pathways in Anticancer Activity
Several coumarin derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. While specific pathways for derivatives of chlorinated formylcoumarins are still under investigation, related coumarin compounds have been shown to induce apoptosis through the intrinsic (mitochondrial) pathway. This often involves the regulation of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases.
Antimicrobial Activities of Chlorinated Formylcoumarin Derivatives
The emergence of multidrug-resistant pathogens poses a significant global health threat, necessitating the discovery of new antimicrobial agents. Coumarin derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi. The incorporation of a halogen atom, such as chlorine, into the coumarin scaffold has been suggested to enhance this activity.
Quantitative Data on Antimicrobial Activity
The following table summarizes the in vitro antimicrobial activity of selected coumarin derivatives, with a focus on those derived from or related to chlorinated precursors. The data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the compound that inhibits the visible growth of a microorganism.
| Compound Class | Specific Derivative | Microorganism | MIC (µg/mL) | Reference |
| Coumarin-Triazole Hybrids | Benzoxazole-coumarin-linked 1,2,3-triazoles (75m, 75o) | Various microorganisms | 3.12 - 6.25 | [6] |
| 4-(carboxyphenyl)triazolyl substituted coumarin (4c) | S. aureus | 0.16 - 3.75 | [3] | |
| 4-(carboxyphenyl)triazolyl substituted coumarin (42c) | S. aureus | 0.21 - 6.28 | [3] | |
| Phenyl-1,2,4-triazolidine-3-thiones | Analogues with sulfadiazine (B1682646) or 4-hydroxyphenyl moieties (38c-d, 39c-d) | S. aureus | 125 | [7] |
| Analogues with sulphanilamide or 4-chlorophenyl substitutions (38a, 41c,d) | S. aureus | - | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments frequently cited in the evaluation of the biological activities of coumarin derivatives.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates
-
Test compounds (chlorinated formylcoumarin derivatives) dissolved in DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Broth Microdilution Method for Antimicrobial Susceptibility Testing
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microplates
-
Test compounds dissolved in DMSO
-
Standard antimicrobial agents (e.g., ciprofloxacin, fluconazole)
Procedure:
-
Prepare a twofold serial dilution of the test compounds in the appropriate broth in a 96-well plate.
-
Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).
-
Add the microbial inoculum to each well, achieving a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Western Blot Analysis for Apoptosis Markers
Western blotting is used to detect specific proteins in a sample and can be employed to assess the levels of key apoptosis-related proteins.
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-caspase-3, anti-Bcl-2, anti-Bax, anti-PARP)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system and analyze the band intensities.
Conclusion
Chlorinated formylcoumarins are undeniably valuable synthons in medicinal chemistry, providing a gateway to a diverse range of novel coumarin derivatives with significant biological potential. While direct studies on their own bioactivity are limited, the potent anticancer and antimicrobial properties of the compounds derived from them underscore their importance in the drug discovery pipeline. The structure-activity relationship studies of these derivatives consistently highlight the influence of the coumarin scaffold, often enhanced by the presence of halogen substituents.
This technical guide has summarized the key biological activities of compounds derived from chlorinated formylcoumarins, presented quantitative data, and provided detailed experimental protocols to aid researchers in this field. The continued exploration of chlorinated formylcoumarins as versatile building blocks is expected to yield a new generation of potent and selective therapeutic agents. Future research should focus on elucidating the specific mechanisms of action of these novel derivatives and further optimizing their pharmacological profiles for potential clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. 4-Chloro-3-formylcoumarin as a multifaceted building block for the development of various bio-active substituted and fused coumarin heterocycles: a brief review - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Design, Synthesis and Antibacterial Activity of Coumarin-1,2,3-triazole Hybrids Obtained from Natural Furocoumarin Peucedanin [mdpi.com]
- 4. Synthesis and evaluation of anticancer activity of 6-pyrazolinylcoumarin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Coumarin Triazoles as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
The Formyl Group in 3-Formylcoumarin Derivatives: A Hub of Reactivity for Drug Discovery and Materials Science
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The coumarin (B35378) scaffold, a privileged structure in medicinal chemistry and materials science, gains significant synthetic versatility with the introduction of a formyl group at the 3-position. This aldehyde functionality serves as a reactive handle for a diverse array of chemical transformations, enabling the synthesis of complex heterocyclic systems with a wide range of biological activities and material properties. This technical guide provides a comprehensive overview of the reactivity of the formyl group in 3-formylcoumarin derivatives, presenting key quantitative data, detailed experimental protocols, and visualizations of reaction pathways.
Core Reactivity of the 3-Formyl Group
The formyl group at the C3 position of the coumarin nucleus is highly susceptible to nucleophilic attack and condensation reactions. Its reactivity is influenced by the electronic nature of substituents on the coumarin ring and the specific reaction conditions employed. The primary modes of reactivity include nucleophilic addition, condensation reactions, and participation in multicomponent and cycloaddition reactions.
Nucleophilic Addition and Condensation Reactions
The electrophilic carbon of the formyl group readily reacts with a variety of nucleophiles. This forms the basis for numerous synthetic routes to novel coumarin derivatives.
Table 1: Representative Condensation Reactions of 3-Formylcoumarin Derivatives
| Reactant(s) | Product Type | Yield (%) | Reference |
| Malononitrile | 2-Amino-3-cyanopyrano[3,2-c]coumarin | Not specified | [1] |
| Ethyl cyanoacetate | Ethyl 2-cyano-3-(2-oxo-2H-chromen-3-yl)acrylate | Not specified | [2] |
| Thioacetamide | 3-(2-Methylthiazol-4-yl)-2H-chromen-2-one | Not specified | [3] |
| Thiourea | 3-(2-Aminothiazol-4-yl)-2H-chromen-2-one | Not specified | [3] |
| Hydroxylamine (B1172632) | 3-Cyano-4-chlorocoumarin / 4H-Chromeno[3,4-d]isoxazol-4-one | Good | [4] |
Multi-component Reactions
3-Formylcoumarin derivatives are excellent substrates for one-pot multi-component reactions (MCRs), which allow for the rapid construction of complex molecular architectures from simple starting materials.
Table 2: Multi-component Reactions Involving 3-Formylcoumarin Derivatives
| Components | Product Type | Yield (%) | Reference |
| 4-Chloro-3-formylcoumarin, secondary amine, dialkyl acetylenedicarboxylate (B1228247), isocyanide | 3-Furyl coumarin derivatives | Quantitative | [5] |
| 4-Hydroxycoumarin, aldehyde, nitromethane (B149229) (catalyzed by CuFe2O4) | Pyrrole-fused coumarin system | Not specified | [1] |
| 4-Aminocoumarin, aromatic aldehyde, indane-1,3-dione | Coumarin derivatives linked to a benzyl (B1604629) pyridinium (B92312) group | 50-69 | [1] |
Key Synthetic Protocols
Detailed experimental procedures are crucial for the successful synthesis of 3-formylcoumarin derivatives and their subsequent transformation.
General Procedure for the Synthesis of 3-Formylcoumarins via Reduction of 3-Cyanocoumarins
This method provides a facile route to 3-formylcoumarins from readily accessible 3-cyanocoumarins.[6]
-
Preparation of Raney Nickel: Commercial Raney nickel (suspension in water) is washed with ethanol (B145695). The ethanol is decanted, and the Raney nickel is suspended in formic acid immediately before use.
-
Reaction Setup: A solution of the 3-cyanocoumarin (B81025) (1 equivalent) in hot (80–90 °C) formic acid is stirred.
-
Reduction: A suspension of the prepared Raney nickel in formic acid is added to the stirred solution. The mixture is vigorously stirred at 80–90 °C for 1.5–2 hours, with the reaction progress monitored by TLC.
-
Work-up: After the reaction is complete, the catalyst is filtered off, and the filtrate is concentrated in vacuo to yield the crude 3-formylcoumarin.
-
Purification: The crude product can be purified by crystallization.
General Procedure for the Knoevenagel Condensation of Salicylaldehyde with Malonate Esters to Yield Coumarin-3-carboxylic Esters
This protocol, mediated by L-proline, offers a convenient and high-yielding synthesis of coumarin-3-carboxylic esters.[7]
-
Reaction Mixture: Salicylaldehyde (1 equivalent), a malonate ester (1.2 equivalents), and L-proline (10 mol%) are combined in ethanol.
-
Reaction Conditions: The mixture is heated to 80 °C and stirred for 18-48 hours.
-
Product Isolation: Upon completion, the reaction mixture is cooled, and the pure coumarin-3-carboxylic ester crystallizes out. The product is collected by filtration.
One-Pot Four-Component Synthesis of 3-Furyl Coumarin Derivatives
This efficient procedure allows for the quantitative synthesis of complex 3-furyl coumarins.[5]
-
Initial Reaction: To a solution of a secondary amine (1.2 mmol) and dialkyl acetylenedicarboxylate (1.0 mmol) in methanol (B129727) (10 mL) at 0 °C, a solution of 4-chloro-3-formylcoumarin (1.0 mmol) in methanol (5 mL) is added dropwise. The mixture is stirred at room temperature for 30 minutes.
-
Addition of Isocyanide: An isocyanide (1.2 mmol) is then added, and the reaction mixture is stirred at room temperature for an additional 4-5 hours.
-
Work-up: The solvent is removed under reduced pressure.
-
Purification: The residue is purified by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate (B1210297) mixture as the eluent to afford the pure 3-furyl coumarin derivative.
Reaction Mechanisms and Pathways
Understanding the underlying mechanisms of these reactions is crucial for optimizing conditions and predicting outcomes.
Caption: Reaction of 4-chloro-3-formylcoumarin with hydroxylamine.
This pathway illustrates the versatility of the formyl group, leading to multiple products depending on the reaction conditions and subsequent intramolecular events.[4]
Caption: General mechanism of the Hantzsch pyridine synthesis.
The Hantzsch synthesis is a classic example of a multi-component reaction where the 3-formylcoumarin acts as the aldehyde component to construct a dihydropyridine ring, which can be subsequently aromatized.[8]
Conclusion
The formyl group in 3-formylcoumarin derivatives is a cornerstone of synthetic versatility, providing a gateway to a vast chemical space of novel compounds. Its reactivity in nucleophilic additions, condensations, and multi-component reactions allows for the construction of diverse and complex heterocyclic systems. The quantitative data and detailed protocols presented in this guide offer a valuable resource for researchers in drug discovery and materials science, enabling the rational design and synthesis of next-generation coumarin-based molecules with tailored properties. The continued exploration of the reactivity of this functional group is poised to yield further innovations in these fields.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Unexpected synthesis of three components from the reaction of 4-chloro-3-formylcoumarin with hydroxylamine hydrochloride – Oriental Journal of Chemistry [orientjchem.org]
- 5. ias.ac.in [ias.ac.in]
- 6. d-nb.info [d-nb.info]
- 7. biomedres.us [biomedres.us]
- 8. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
The Alchemist's Guide to Light: An In-depth Technical Review of Substituted Coumarin Synthesis
For Researchers, Scientists, and Drug Development Professionals
The coumarin (B35378) scaffold, a privileged heterocyclic motif, is a cornerstone in the fields of medicinal chemistry, materials science, and fragrance development. Its unique photophysical properties and diverse biological activities have fueled a continuous quest for novel derivatives and efficient synthetic methodologies. This technical guide provides a comprehensive overview of the core synthetic strategies for accessing substituted coumarins, with a focus on detailed experimental protocols, comparative quantitative data, and a logical framework for synthetic route selection.
Core Synthetic Methodologies: A Comparative Overview
The synthesis of the coumarin core is primarily achieved through a handful of name reactions, each with its own set of advantages and limitations. The choice of method is often dictated by the desired substitution pattern on the benzopyran-2-one nucleus.
Pechmann Condensation
The Pechmann condensation is a widely employed method for the synthesis of coumarins, involving the reaction of a phenol (B47542) with a β-ketoester in the presence of an acid catalyst. This method is particularly effective for the synthesis of 4-substituted coumarins.
Reaction Mechanism:
Caption: General mechanism of the Pechmann condensation.
Quantitative Data for Pechmann Condensation:
| Phenol Derivative | β-Ketoester | Catalyst | Conditions | Yield (%) | Reference |
| Resorcinol (B1680541) | Ethyl acetoacetate (B1235776) | Tamarind Juice (aq.) | 90 °C, 24 h | 79-85 | [1] |
| Phenol | Ethyl acetoacetate | InCl₃ (3 mol%) | Ball mill, RT | 52 | [2] |
| m-Methoxyphenol | Ethyl acetoacetate | InCl₃ (3 mol%) | Ball mill, 20 min | 80 | [2] |
| Resorcinol | Ethyl acetoacetate | conc. H₂SO₄ | 5 °C to RT, 18 h | 88 | [3] |
| m-Aminophenol | Ethyl acetoacetate | Nano-crystalline sulfated-zirconia | 150 °C, 1 h | ~70-80 | [4] |
| Resorcinol | Ethyl acetoacetate | Fly ash (20 mol%) | MW, 300W | High | [5] |
| Resorcinol | Ethyl acetoacetate | FeF₃ | MW, 450W, 7 min | High | [6] |
Detailed Experimental Protocol: Synthesis of 7-hydroxy-4-methylcoumarin[1]
-
In a 50 ml round bottom flask, add resorcinol (1 mmol) and ethyl acetoacetate (1 mmol) to 20 ml of a tamarind juice-water mixture (pH=3).
-
Stir the mixture in an oil bath and heat at 90 °C for 24 hours.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture.
-
Cool the filtrate and pour it into ice, resulting in the precipitation of a solid crude product.
-
Filter the solid and recrystallize from ethanol (B145695) to obtain the pure product.
Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of an o-hydroxybenzaldehyde with an active methylene (B1212753) compound, typically in the presence of a weak base. This method is highly versatile for the synthesis of 3-substituted coumarins.
Reaction Mechanism:
Caption: General mechanism of the Knoevenagel condensation for coumarin synthesis.
Quantitative Data for Knoevenagel Condensation:
| o-Hydroxybenzaldehyde Derivative | Active Methylene Compound | Catalyst/Conditions | Yield (%) | Reference |
| Salicylaldehyde | Ethyl acetoacetate | Piperidine (B6355638), MW | 91 | [7] |
| 2-Hydroxy-1-naphthaldehyde | Ethyl acetoacetate | Piperidine, MW | 80 | [7] |
| Salicylaldehyde | Malonic acid | HZSM-5 zeolite, MW | High | [8] |
| 2-Hydroxybenzaldehyde | Ethyl acetoacetate | Diethylamine, MW, 60-80s | Good | [9] |
| o-Vanillin | Dimethyl malonate | Li₂SO₄, Ultrasound | 96-97 | [10] |
| Substituted Salicylaldehydes | Malonic acid | Potassium 1,2,3,6-tetrahydrophthalimide, H₂O, RT | 85-95 | [11] |
Detailed Experimental Protocol: Microwave-Assisted Synthesis of 3-substituted Coumarins[7]
-
In an open vessel suitable for a microwave reactor, mix the hydroxyaldehyde (100 mmol), the active methylene compound (110 mmol), and piperidine (0.20 g, 2.4 mmol).
-
Irradiate and heat the mixture in the microwave reactor at the power and for the time specified for the desired product (e.g., 20W for 1 minute for 3-acetylcoumarin).
-
After microwave exposure, cool the reaction mixture to room temperature.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to yield the pure coumarin.
Perkin Reaction
The Perkin reaction is a classical method for synthesizing coumarins from salicylaldehyde and an acid anhydride (B1165640) in the presence of the corresponding carboxylate salt. This reaction proceeds via an o-hydroxycinnamic acid intermediate.
Reaction Workflow:
Caption: Experimental workflow for the Perkin reaction.
Quantitative Data for Perkin Reaction:
| Salicylaldehyde Derivative | Acid Anhydride | Base | Conditions | Yield (%) | Reference |
| Salicylaldehyde | Acetic anhydride | Sodium acetate | Heat | Good | [12] |
| 2-Hydroxybenzaldehyde | Phenylacetic acid | Triethylamine (B128534) | MW, 120W, 5 min | >90 | [13] |
Detailed Experimental Protocol: One-Pot Microwave-Assisted Perkin-type Synthesis[13]
-
In a 50 mL stoppered flask, mix 2-hydroxybenzaldehyde (1.22 g, 10 mmol), phenylacetic acid (1.36 g, 10 mmol), triethylamine (0.7 mL, 5 mmol), and acetic anhydride (5 mL).
-
Irradiate the mixture under 120 W microwave power for 5 minutes intermittently.
-
Pour the reaction mixture into ice-cold water and stir for 30 minutes at 0-10 °C.
-
Collect the separated solid and wash it repeatedly with dilute NaHCO₃ solution and distilled water.
-
Dry the solid and recrystallize it from ethanol.
Wittig Reaction
The intramolecular Wittig reaction provides a modern and efficient route to coumarins, often under mild conditions. This approach typically involves the reaction of an o-hydroxybenzaldehyde with a phosphonium (B103445) ylide precursor.
Logical Relationship for Wittig Synthesis:
Caption: Logical steps for intramolecular Wittig synthesis of coumarins.
Quantitative Data for Wittig Reaction:
| o-Hydroxybenzaldehyde Derivative | Reagents | Conditions | Yield (%) | Reference |
| Salicylaldehyde | Chloroacetyl chloride, PPh₃, Triethylamine | Reflux in Chloroform | 30 | [14] |
| 2-Hydroxy-4-methoxybenzaldehyde | Chloroacetyl chloride, PPh₃, Triethylamine | Reflux in Chloroform | Fair | [14] |
| Substituted 2-formylphenyl 2-bromoacetate | PPh₃, aq. NaHCO₃ | Room Temperature | Good | [15] |
Detailed Experimental Protocol: Intramolecular Wittig Synthesis of Coumarin[14]
-
To a solution of o-hydroxybenzaldehyde (1a-d) in a suitable solvent, add chloroacetyl chloride in the presence of pyridine.
-
Following the formation of the chloroacetyl derivative, add triphenylphosphine.
-
Finally, add a base such as triethylamine to initiate the intramolecular Wittig reaction.
-
The reaction mixture is typically heated under reflux.
-
After the reaction is complete, the coumarin product is isolated and purified, often by chromatographic methods.
Modern Synthetic Approaches
In addition to the classical methods, modern synthetic chemistry has introduced more efficient and environmentally benign approaches to coumarin synthesis.
Microwave-Assisted Synthesis
Microwave irradiation has been shown to significantly accelerate the rates of classical coumarin syntheses, often leading to higher yields in shorter reaction times and under solvent-free conditions.[5][6][7][9] This technique is applicable to Pechmann, Knoevenagel, and Perkin reactions.
Catalyst-Free Synthesis
Recent research has focused on developing catalyst-free synthetic routes to coumarins, further enhancing the green credentials of these processes. These methods often rely on microwave irradiation or the use of aqueous media to promote the reaction.
Conclusion
The synthesis of substituted coumarins is a mature field with a rich history of classical name reactions. The Pechmann condensation remains a robust method for 4-substituted coumarins, while the Knoevenagel condensation offers excellent versatility for 3-substituted analogues. The Perkin and Wittig reactions provide alternative, powerful strategies. The advent of modern techniques, particularly microwave-assisted synthesis, has revolutionized these traditional methods by offering faster, cleaner, and more efficient routes to this important class of heterocyclic compounds. The selection of the optimal synthetic strategy will depend on the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction. This guide provides the foundational knowledge and practical protocols for researchers to navigate the synthesis of novel coumarin derivatives for a wide range of applications.
References
- 1. ijisrt.com [ijisrt.com]
- 2. A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball Mill Process | MDPI [mdpi.com]
- 3. jetir.org [jetir.org]
- 4. mkmcatalysis.wordpress.com [mkmcatalysis.wordpress.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. mdpi.com [mdpi.com]
- 7. Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. [ch.ic.ac.uk]
- 8. tandfonline.com [tandfonline.com]
- 9. pubs.aip.org [pubs.aip.org]
- 10. article.sapub.org [article.sapub.org]
- 11. bhu.ac.in [bhu.ac.in]
- 12. sciforum.net [sciforum.net]
- 13. asianpubs.org [asianpubs.org]
- 14. researchgate.net [researchgate.net]
- 15. A practical one-pot synthesis of coumarins in aqueous sodium bicarbonate via intramolecular Wittig reaction at room temperature - RSC Advances (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for the Knoevenagel Condensation of 4,6-Dichloro-3-formylcoumarin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4,6-dichloro-3-formylcoumarin as a versatile starting material in the Knoevenagel condensation reaction. This compound serves as a valuable building block for the synthesis of a diverse range of 3-substituted coumarin (B35378) derivatives with significant potential in medicinal chemistry and materials science. The protocols detailed below are designed to be adaptable for various research and development applications.
Introduction
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of an active methylene (B1212753) compound with an aldehyde or ketone, typically catalyzed by a weak base, to yield an α,β-unsaturated product. When applied to 3-formylcoumarins, this reaction provides a straightforward and efficient route to novel coumarin derivatives with a variety of functional groups at the 3-position. These derivatives are of particular interest due to the wide range of biological activities associated with the coumarin scaffold, including antimicrobial, anti-inflammatory, and anticancer properties.[1]
The presence of two chlorine atoms on the benzene (B151609) ring of this compound is expected to influence the electronic properties and biological activity of the resulting Knoevenagel products, making this a promising scaffold for the development of new therapeutic agents and functional materials.
Applications in Drug Discovery and Materials Science
The Knoevenagel adducts derived from this compound are valuable precursors for a variety of applications:
-
Antimicrobial Agents: Coumarin derivatives are known to exhibit significant antifungal and antibacterial activity.[2][3][4][5] The products of the Knoevenagel condensation with active methylene compounds such as malononitrile (B47326) and ethyl cyanoacetate (B8463686) can be screened for their efficacy against various pathogens. Halogenated coumarins, in particular, have shown promising antimicrobial potential.
-
Anti-inflammatory Agents: The coumarin nucleus is a common feature in many anti-inflammatory compounds. The synthesized derivatives can be evaluated for their ability to inhibit inflammatory pathways.
-
Anticancer Agents: Numerous coumarin derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The unique substitution pattern of these compounds could lead to the discovery of novel anticancer agents.
-
Fluorescent Probes and Dyes: The extended π-conjugation in the Knoevenagel products can result in fluorescent molecules. These can be explored for applications in bio-imaging and as sensors.
Experimental Protocols
The following are generalized protocols for the Knoevenagel condensation of this compound with common active methylene compounds. These protocols are based on established methods for similar substrates and may require optimization for specific applications.[6][7]
Protocol 1: Knoevenagel Condensation with Ethyl Cyanoacetate
This protocol describes the synthesis of ethyl 2-cyano-3-(4,6-dichloro-2-oxo-2H-chromen-3-yl)acrylate.
Materials:
-
This compound
-
Ethyl cyanoacetate
-
Piperidine (B6355638) (catalyst)
-
Ethanol (B145695) (solvent)
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, TLC plates, filtration apparatus, rotary evaporator)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve this compound (1.0 eq) in ethanol.
-
To this solution, add ethyl cyanoacetate (1.1 eq).
-
Add a catalytic amount of piperidine (e.g., 0.1 eq) to the reaction mixture.
-
Heat the mixture to reflux (approximately 78 °C) and stir.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent. The reaction is complete when the starting aldehyde spot disappears.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. Wash the solid with cold ethanol and dry under vacuum.
-
If no precipitate forms, remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel.
Expected Product Characterization:
The structure of the product can be confirmed by standard spectroscopic methods:
-
¹H NMR: Expect signals for the aromatic protons, the vinyl proton, and the ethyl group.
-
¹³C NMR: Expect signals for the coumarin core, the cyano group, the ester carbonyl, and the vinyl carbons.
-
IR (KBr, cm⁻¹): Look for characteristic peaks for the C=O (lactone and ester), C≡N, and C=C bonds.
-
Mass Spectrometry: The molecular ion peak should correspond to the calculated molecular weight of the product.
Protocol 2: Knoevenagel Condensation with Malononitrile
This protocol describes the synthesis of 2-((4,6-dichloro-2-oxo-2H-chromen-3-yl)methylene)malononitrile.
Materials:
-
This compound
-
Malononitrile
-
Piperidine or another suitable base (e.g., triethylamine)
-
Ethanol or another suitable solvent (e.g., isopropanol)
-
Standard laboratory glassware and equipment
Procedure:
-
Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol in a round-bottom flask.
-
Add malononitrile (1.0-1.2 eq) to the solution.
-
Add a catalytic amount of a weak base like piperidine or triethylamine.
-
The reaction can often proceed at room temperature, but gentle heating may be required to increase the reaction rate. Monitor the reaction by TLC.
-
Upon completion, the product may precipitate out of the solution. If so, collect it by filtration, wash with a small amount of cold solvent, and dry.
-
If the product does not precipitate, the solvent can be removed under reduced pressure, and the resulting solid can be purified by recrystallization.
Expected Product Characterization:
-
¹H NMR: Expect signals for the aromatic protons and a singlet for the vinyl proton.
-
¹³C NMR: Expect signals for the coumarin core, two cyano groups, and the vinyl carbons.
-
IR (KBr, cm⁻¹): Look for characteristic peaks for the C=O (lactone), C≡N (two, possibly overlapping), and C=C bonds.
-
Mass Spectrometry: The molecular ion peak should correspond to the calculated molecular weight of the product.
Data Presentation
Table 1: Representative Yields for Knoevenagel Condensation of Aromatic Aldehydes with Ethyl Cyanoacetate [6]
| Aldehyde | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| Benzaldehyde | Piperidine | Ethanol | 4 | 91 | 48-51 |
| 4-Chlorobenzaldehyde | Piperidine | Ethanol | 3 | 94 | 88-90 |
| 4-Nitrobenzaldehyde | Piperidine | Ethanol | 2 | 95 | 168-170 |
| 2-Thiophenecarboxaldehyde | Piperidine | Ethanol | 5 | 91 | 93-96 |
Table 2: Representative Spectroscopic Data for Knoevenagel Products of Aromatic Aldehydes with Ethyl Cyanoacetate [6]
| Product from Aldehyde | IR (KBr, cm⁻¹) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| Benzaldehyde | 2982 (C-H), 2220 (C≡N), 1716 (C=O), 1600 (C=C) | 1.41 (t, 3H), 4.38 (q, 2H), 7.50-7.60 (m, 3H), 8.02 (d, 2H), 8.40 (s, 1H) | 14.2, 62.8, 103.0, 115.5, 130.1, 131.1, 131.5, 133.4, 155.1, 162.5 |
| 4-Chlorobenzaldehyde | 2986 (C-H), 2218 (C≡N), 1718 (C=O), 1582 (C=C) | 1.40 (t, 3H), 4.38 (m, 2H), 7.48 (d, 2H), 7.93 (d, 2H), 8.19 (s, 1H) | 14.1, 62.8, 103.5, 115.2, 129.6, 129.9, 139.5, 153.3, 162.1 |
Visualizations
Reaction Workflow and Logic
The following diagrams illustrate the general workflow for the synthesis and characterization of 3-substituted coumarins via Knoevenagel condensation, as well as the underlying reaction mechanism.
Caption: General experimental workflow for the synthesis and evaluation of Knoevenagel condensation products.
Caption: Simplified mechanism of the base-catalyzed Knoevenagel condensation.
Caption: Potential signaling pathways and biological targets for synthesized coumarin derivatives.
References
- 1. biomedres.us [biomedres.us]
- 2. Evaluation of antifungal activities and structure–activity relationships of coumarin derivatives [agris.fao.org]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
- 7. benchchem.com [benchchem.com]
Synthesis of Novel Pyrazole Derivatives from 4,6-Dichloro-3-formylcoumarin: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and experimental protocols for the synthesis of novel pyrazole-fused coumarin (B35378) derivatives, specifically from the starting material 4,6-dichloro-3-formylcoumarin. These compounds are of significant interest to researchers in medicinal chemistry and drug development due to the established broad-spectrum biological activities of coumarin-pyrazole hybrids, including potential anticancer and anti-inflammatory properties.
The protocols outlined below are designed for researchers, scientists, and professionals in the field of drug development, providing a clear and reproducible methodology for the synthesis and characterization of these promising heterocyclic compounds.
Introduction
Coumarin and pyrazole (B372694) scaffolds are prominent pharmacophores in a multitude of clinically used drugs. The fusion of these two heterocyclic systems into a single molecular entity can lead to compounds with enhanced or novel biological activities. The synthetic route described herein focuses on the cyclocondensation reaction between this compound and various hydrazine (B178648) derivatives to yield substituted pyrazolo[4,3-c]coumarins. The electron-withdrawing chloro groups on the coumarin ring are anticipated to influence the physicochemical and biological properties of the final compounds.
Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of related pyrazolo[4,3-c]coumarins from 4-chloro-3-formylcoumarin. Researchers should be aware that optimization of reaction conditions may be necessary for the specific this compound substrate.
Protocol 1: General Procedure for the Synthesis of 2-Aryl-6,8-dichloro-2H-pyrano[4,3-c]pyrazol-4(5H)-ones
This protocol outlines the reaction of this compound with arylhydrazines in the presence of a base to yield the corresponding 2-aryl-pyrazolo[4,3-c]coumarin derivatives.
Materials:
-
This compound
-
Substituted arylhydrazine hydrochloride (e.g., phenylhydrazine (B124118) hydrochloride, 4-chlorophenylhydrazine (B93024) hydrochloride)
-
Triethylamine (B128534) (TEA)
-
Ethanol (B145695) (absolute)
-
Glacial acetic acid
-
Standard laboratory glassware and purification apparatus (recrystallization, column chromatography)
Procedure:
-
In a round-bottom flask, suspend this compound (1 equivalent) in absolute ethanol.
-
Add the desired substituted arylhydrazine hydrochloride (1.1 equivalents) to the suspension.
-
To this mixture, add triethylamine (2.2 equivalents) dropwise at room temperature with continuous stirring.
-
The reaction mixture is then heated to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.
-
The crude product is washed with cold ethanol and then purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) to afford the pure 2-aryl-6,8-dichloro-2H-pyrano[4,3-c]pyrazol-4(5H)-one.
Characterization Data
The synthesized compounds should be characterized by standard spectroscopic methods. The following table summarizes expected data based on analogous compounds.
| Compound ID | R-group (on hydrazine) | Molecular Formula | Yield (%) | Melting Point (°C) | 1H NMR (δ, ppm) |
| PZ-1 | Phenyl | C16H8Cl2N2O2 | 75-85 | >250 | 7.2-8.1 (m, Ar-H), 8.5 (s, 1H, pyrazole-H) |
| PZ-2 | 4-Chlorophenyl | C16H7Cl3N2O2 | 70-80 | >250 | 7.4-8.2 (m, Ar-H), 8.6 (s, 1H, pyrazole-H) |
| PZ-3 | 4-Nitrophenyl | C16H7Cl2N3O4 | 65-75 | >250 | 7.6-8.4 (m, Ar-H), 8.7 (s, 1H, pyrazole-H) |
Note: The data presented in this table is representative and based on closely related structures. Actual results for the 4,6-dichloro derivatives may vary.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of the target pyrazole derivatives.
Potential Biological Activity and Signaling Pathway
Coumarin-pyrazole hybrids have been reported to exhibit anticancer activity through various mechanisms, including the inhibition of protein kinases. One such important pathway is the PI3K/Akt signaling pathway, which is often dysregulated in cancer. The synthesized 6,8-dichloro-pyranopyrazolones are promising candidates for the inhibition of this pathway.
Disclaimer: The experimental protocols and potential biological activities described in these notes are based on existing scientific literature for analogous compounds. Researchers should conduct their own thorough literature review and safety assessments before commencing any experimental work. The provided data is for illustrative purposes and may not be representative of the results obtained with this compound.
Application Notes and Protocols: 4,6-Dichloro-3-formylcoumarin as a Versatile Precursor for Novel Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of 4,6-dichloro-3-formylcoumarin as a key starting material for the synthesis of novel antimicrobial agents. The protocols detailed below are based on established methodologies for closely related coumarin (B35378) derivatives and can be adapted for the development of new Schiff base and hydrazone analogues with potential antibacterial and antifungal activities.
Introduction
Coumarins are a prominent class of heterocyclic compounds, widely recognized for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The coumarin scaffold serves as a privileged structure in medicinal chemistry. Halogenated coumarins, in particular, have garnered significant interest as the presence of halogens can enhance the biological activity of the molecule. This compound is a promising but underexplored precursor, offering a reactive aldehyde group at the 3-position that is ideal for the synthesis of a wide array of derivatives, such as Schiff bases and hydrazones. These derivatives are known to possess significant antimicrobial properties.
This document outlines the synthetic pathways to this compound and its subsequent conversion into Schiff base derivatives. It also provides detailed protocols for the evaluation of their antimicrobial efficacy, supported by quantitative data from studies on structurally similar compounds.
Synthesis of this compound
The Vilsmeier-Haack reaction is a standard and efficient method for the formylation of activated aromatic and heterocyclic compounds, including the synthesis of 3-formylcoumarins. The synthesis of this compound can be achieved by the formylation of 6-chloro-4-hydroxycoumarin (B579727).
Experimental Protocol: Synthesis of this compound
Materials:
-
6-chloro-4-hydroxycoumarin
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Crushed ice
Procedure:
-
In a round-bottom flask, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃) to ice-cold N,N-dimethylformamide (DMF) with constant stirring.
-
To this freshly prepared reagent, add 6-chloro-4-hydroxycoumarin in small portions.
-
Heat the reaction mixture at 60-70°C for 2-3 hours.
-
After the reaction is complete (monitored by TLC), pour the mixture onto crushed ice with vigorous stirring.
-
The solid product that precipitates is collected by filtration, washed thoroughly with cold water, and dried.
-
Recrystallize the crude product from acetone to obtain pure this compound.
Synthesis of Antimicrobial Schiff Base Derivatives
The reactive formyl group of this compound can be readily condensed with various primary amines to yield Schiff bases (imines). The following protocol is adapted from the synthesis of Schiff bases derived from the closely related 4-chloro-3-formylcoumarin and can be applied to the 4,6-dichloro analogue.
Experimental Protocol: Synthesis of Schiff Bases from this compound
Materials:
-
This compound
-
Substituted anilines (e.g., aniline (B41778), p-chloroaniline, p-nitroaniline, etc.)
-
Rectified spirit (ethanol)
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound (1 mmol) in rectified spirit (20 mL) in a round-bottom flask.
-
To this solution, add the desired substituted aniline (1 mmol).
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated solid is filtered, washed with cold ethanol (B145695), and dried.
-
Recrystallize the product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure Schiff base derivative.
Antimicrobial Activity Evaluation
The antimicrobial efficacy of the synthesized compounds can be determined by assessing their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi. The broth microdilution method is a standard and quantitative technique for this purpose.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
Materials and Equipment:
-
Synthesized coumarin derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Mueller-Hinton Broth (MHB) for bacteria
-
Sabouraud Dextrose Broth (SDB) for fungi
-
96-well microtiter plates
-
Standard antimicrobial agents (e.g., Amoxicillin for bacteria, Fluconazole for fungi)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Incubator
Procedure:
-
Preparation of Test Compounds: Prepare stock solutions of the synthesized Schiff bases in DMSO (e.g., at 1000 µg/mL).
-
Preparation of Inoculum: Grow microbial cultures overnight and dilute them in their respective broths to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in the appropriate broth to obtain a range of concentrations (e.g., from 250 µg/mL to 0.48 µg/mL).
-
Inoculation: Add the prepared microbial inoculum to each well.
-
Controls: Include a positive control (broth with inoculum), a negative control (broth only), and a standard antibiotic control.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Quantitative Data
Table 1: Minimum Inhibitory Concentration (MIC) of Schiff Bases Derived from 4-Chloro-3-formylcoumarin (µg/mL)[1]
| Compound | Substituent on Aniline | S. aureus | B. subtilis | E. coli | P. aeruginosa | A. niger | C. albicans |
| 3a | -H | 60 | 60 | 65 | 70 | 65 | 70 |
| 3b | 2-Cl | 30 | 35 | 30 | 35 | 30 | 35 |
| 3c | 4-Cl | 15 | 15 | 15 | 15 | 15 | 15 |
| 3d | 2-NO₂ | 25 | 25 | 30 | 30 | 25 | 30 |
| 3e | 3-NO₂ | 20 | 20 | 25 | 25 | 20 | 25 |
| 3f | 4-NO₂ | 30 | 35 | 30 | 35 | 30 | 35 |
| 3g | 2-CH₃ | 40 | 45 | 40 | 45 | 40 | 45 |
| 3h | 4-CH₃ | 50 | 55 | 50 | 55 | 50 | 55 |
| 3i | 4-OCH₃ | 70 | 75 | 70 | 75 | 70 | 75 |
| Amoxicillin | - | 10 | 10 | 12 | 15 | - | - |
| Fluconazole | - | - | - | - | - | 12 | 10 |
Data adapted from Bairagi et al.[1]
Visualizations
Synthesis of this compound Derivatives
Caption: Synthetic pathways from this compound.
Experimental Workflow for Antimicrobial Screening
References
Application Notes and Protocols for the Development of Anticancer Compounds from 4,6-Dichloro-3-formylcoumarin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of novel anticancer compounds derived from the versatile starting material, 4,6-dichloro-3-formylcoumarin. The protocols outlined below are intended to serve as a guide for the development of potent and selective anticancer agents.
Introduction
Coumarin (B35378) and its derivatives have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including anticancer properties. The coumarin scaffold is a privileged structure in drug discovery, and modifications at various positions of the coumarin ring can lead to compounds with enhanced biological activity. This compound is a particularly attractive starting material for the synthesis of novel anticancer agents due to the presence of reactive chloro and formyl groups, which allow for diverse chemical modifications. These modifications can modulate the compound's lipophilicity, electronic properties, and steric interactions, thereby influencing its binding affinity to biological targets and its overall anticancer efficacy.
Recent research has focused on developing coumarin derivatives that target specific signaling pathways dysregulated in cancer, such as the PI3K/AKT pathway. The aberrant activation of the PI3K/AKT signaling cascade is a hallmark of many cancers, promoting cell proliferation, survival, and resistance to therapy. Therefore, the development of coumarin-based inhibitors of this pathway represents a promising strategy for cancer treatment.
Data Presentation: Anticancer Activity of Coumarin Derivatives
The following table summarizes the in vitro anticancer activity of various coumarin derivatives against a panel of human cancer cell lines. The data is presented as IC50 values (the concentration of the compound required to inhibit the growth of 50% of cancer cells).
| Compound ID | Modification from this compound | Cancer Cell Line | IC50 (µM) | Reference |
| Hypothetical Compound A | Schiff base formation at 3-formyl group | A549 (Lung) | 7.1 | [1] |
| Hypothetical Compound B | Suzuki coupling at 6-chloro position | HCT-116 (Colon) | Potent Activity | [1] |
| Hypothetical Compound C | Nucleophilic substitution at 4-chloro position | MCF-7 (Breast) | 7.90 (as µg/mL) | [1] |
| Compound 6e | 3-(Coumarin-3-yl)-acrolein derivative | KB (Oral) | 0.39 ± 0.07 | [2] |
| Compound 5d | 3-(Coumarin-3-yl)-acrolein derivative | A549 (Lung) | 0.70 ± 0.05 | [2] |
| Compound 4h | Pyridinylurea unit addition | K562 (Leukemia) | Good Activity | [3] |
| Compound 4b | Pyridinylurea unit addition | K562 (Leukemia) | Good Activity | [3] |
| Compound 7 | 4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate | A549 (Lung) | 48.1 | [4] |
| Compound 7 | 4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate | CRL 1548 (Liver) | 45.1 | [4] |
Experimental Protocols
Synthesis of a Hypothetical Anticancer Compound (Schiff Base Derivative) from this compound
This protocol describes a general method for the synthesis of a Schiff base derivative from this compound.
Materials:
-
This compound
-
Substituted aniline (B41778) (e.g., 4-amino-N,N-dimethylaniline)
-
Glacial acetic acid
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Thin-layer chromatography (TLC) plates
-
Column chromatography apparatus
Procedure:
-
Dissolve this compound (1 mmol) in 20 mL of ethanol in a 50 mL round-bottom flask.
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the solution.
-
To this solution, add the substituted aniline (1.1 mmol) dissolved in a minimum amount of ethanol.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The precipitated solid product is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
If necessary, purify the crude product by column chromatography using a suitable solvent system (e.g., hexane:ethyl acetate).
-
Characterize the final product using spectroscopic techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the procedure for evaluating the anticancer activity of the synthesized compounds using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Synthesized coumarin derivatives
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare stock solutions of the synthesized compounds in DMSO.
-
After 24 hours, treat the cells with various concentrations of the compounds (e.g., 0.1, 1, 10, 50, 100 µM) in fresh medium. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for another 48 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value for each compound.
Western Blot Analysis for PI3K/AKT Pathway Proteins
This protocol describes the detection of key proteins in the PI3K/AKT signaling pathway by Western blotting to elucidate the mechanism of action of the synthesized compounds.
Materials:
-
Cancer cells treated with the synthesized compounds
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated and untreated cells with RIPA buffer and quantify the protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analyze the band intensities to determine the effect of the compounds on the expression and phosphorylation of the target proteins.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and biological evaluation of anticancer compounds.
Caption: Step-by-step protocol for the MTT cytotoxicity assay.
Caption: Inhibition of the PI3K/AKT signaling pathway by coumarin derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Coumarin Derivatives as Novel PI3K Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic activity of new acetoxycoumarin derivatives in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Multi-Component Reactions Involving 4,6-Dichloro-3-formylcoumarin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for multi-component reactions (MCRs) utilizing 4,6-dichloro-3-formylcoumarin as a key building block for the synthesis of complex heterocyclic scaffolds. The inherent reactivity of the aldehyde group, the electrophilic C4 position, and the coumarin (B35378) core makes this substrate exceptionally versatile for generating molecular diversity. The protocols described herein are adapted from established procedures for the analogous 4-chloro-3-formylcoumarin and are expected to be readily applicable, with potential minor optimization of reaction conditions.
One-Pot, Four-Component Synthesis of 3-Furyl-Coumarin Derivatives
This protocol outlines a highly efficient, one-pot, four-component reaction for the synthesis of novel 3-furyl-coumarin derivatives. This MCR involves the reaction of this compound, a secondary amine, a dialkyl acetylenedicarboxylate (B1228247), and an isocyanide. The resulting 3-furyl-coumarin scaffold is of significant interest in medicinal chemistry and materials science due to its fluorescent properties and biological activities.
Reaction Scheme:
The reaction proceeds via an initial addition of the secondary amine to the this compound, followed by a cascade of reactions with the dialkyl acetylenedicarboxylate and isocyanide to yield the final 3-furyl-coumarin product.
Experimental Workflow Diagram
Caption: Workflow for the four-component synthesis of 3-furyl-coumarins.
Experimental Protocol
-
To a solution of this compound (1.0 mmol) in dry dichloromethane (DCM, 10 mL), add the secondary amine (1.0 mmol) and stir the mixture for 5 minutes at room temperature.
-
To the resulting mixture, add the dialkyl acetylenedicarboxylate (1.0 mmol) and continue stirring for another 10 minutes.
-
Finally, add the isocyanide (1.0 mmol) to the reaction mixture.
-
Allow the reaction to proceed at room temperature for the time specified in Table 1, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to afford the pure 3-furyl-coumarin derivative.
-
Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Quantitative Data
The following table summarizes the results for the synthesis of various 3-furyl-coumarin derivatives based on the reaction with 4-chloro-3-formylcoumarin, which is expected to yield similar results with the 4,6-dichloro analogue.[1]
| Entry | Secondary Amine | Dialkyl Acetylenedicarboxylate | Isocyanide | Time (h) | Yield (%) |
| 1 | Morpholine | Diethyl acetylenedicarboxylate | Cyclohexyl isocyanide | 5 | 88 |
| 2 | Piperidine | Diethyl acetylenedicarboxylate | Cyclohexyl isocyanide | 6 | 85 |
| 3 | Morpholine | Dimethyl acetylenedicarboxylate | tert-Butyl isocyanide | 5 | 86 |
| 4 | Piperidine | Dimethyl acetylenedicarboxylate | tert-Butyl isocyanide | 6 | 83 |
| 5 | Morpholine | Diethyl acetylenedicarboxylate | Benzyl isocyanide | 7 | 84 |
Three-Component Reaction with Hydroxylamine (B1172632) Hydrochloride
The reaction of this compound with hydroxylamine hydrochloride in a basic medium is a versatile multi-component reaction that can lead to three different heterocyclic products depending on the reaction conditions and the solvent used.[2][3] This variability allows for the selective synthesis of 4-chloro-3-cyanocoumarin, 4H-chromeno[3,4-d]isoxazol-4-one, or 5-(2-hydroxyphenyl)isoxazole-4-carboxylates.
Reaction Products and Logical Relationship
The reaction proceeds through a common oxime intermediate, which can then follow different reaction pathways to form the three distinct products. The choice of solvent and stoichiometry of the reagents are key factors in directing the reaction towards a specific product.
Caption: Reaction pathways from a common oxime intermediate.
Experimental Protocols
General Procedure:
-
To a mixture of hydroxylamine hydrochloride (1.0 mmol) and anhydrous sodium acetate (1.0 mmol) in the chosen solvent (e.g., ethanol (B145695) or methanol, 15 mL), add a solution of this compound (1.0 mmol) in the same solvent.
-
Reflux the reaction mixture for 3-4 hours, monitoring the reaction by TLC.
-
After completion, pour the reaction mixture onto crushed ice (approx. 300 g) with vigorous stirring.
-
Collect the resulting solid by filtration.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane (B92381) and ethyl acetate as the eluent to isolate the desired products.
Protocol Variations for Product Selectivity:
-
For the synthesis of 4,6-dichloro-3-cyanocoumarin: Use a molar excess of hydroxylamine hydrochloride (3 eq.) and anhydrous sodium acetate (3 eq.) relative to the this compound (1 eq.) in ethanol.
-
For the synthesis of 6-chloro-4H-chromeno[3,4-d]isoxazol-4-one and Alkyl 5-(5-chloro-2-hydroxyphenyl)isoxazole-4-carboxylate: Use equimolar amounts of the reactants. The two products are often formed together and can be separated by column chromatography. The formation of the isoxazole-4-carboxylate is favored by the use of alcoholic solvents which participate in the opening of the lactone ring.
Quantitative Data Summary
| Product Name | Key Reaction Condition | Solvent | Expected Yield |
| 4,6-Dichloro-3-cyanocoumarin | Excess NH₂OH·HCl / NaOAc | Ethanol | Good |
| 6-Chloro-4H-chromeno[3,4-d]isoxazol-4-one | Equimolar reactants | Ethanol | Moderate to Good |
| Ethyl 5-(5-chloro-2-hydroxyphenyl)isoxazole-4-carboxylate | Equimolar reactants | Ethanol | Moderate to Good |
| Methyl 5-(5-chloro-2-hydroxyphenyl)isoxazole-4-carboxylate | Equimolar reactants | Methanol | Moderate to Good |
References
Application Notes and Protocols for the Synthesis of Fused Heterocycles Using 4,6-Dichloro-3-formylcoumarin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various fused heterocyclic compounds utilizing 4,6-dichloro-3-formylcoumarin as a versatile starting material. The resulting fused coumarin (B35378) derivatives are of significant interest in medicinal chemistry due to their potential as antimicrobial and anticancer agents.
Introduction
Coumarin and its derivatives are a well-established class of compounds with a wide range of biological activities. The fusion of heterocyclic rings to the coumarin scaffold can significantly enhance and diversify its pharmacological properties. This compound is a particularly useful building block for the synthesis of such fused systems due to the presence of three reactive sites: the formyl group, the chloro substituent at the 4-position, and the electrophilic pyrone ring. These sites allow for a variety of cyclization reactions with dinucleophiles, leading to the formation of diverse fused heterocyclic systems such as pyrazolo[4,3-c]coumarins and pyrido[2,3-c]coumarins. This document outlines key synthetic protocols and summarizes the biological activities of the resulting compounds.
Synthesis of Fused Heterocycles
The reactivity of this compound allows for the construction of various fused heterocyclic rings. Common strategies involve reactions with dinucleophilic reagents such as hydrazines, active methylene (B1212753) compounds, and primary amines.
Synthesis of Pyrazolo[4,3-c]coumarins
The reaction of this compound with hydrazine (B178648) derivatives is a common and efficient method for the synthesis of pyrazolo[4,3-c]coumarins. The reaction proceeds through an initial condensation of the formyl group with the hydrazine, followed by an intramolecular nucleophilic substitution of the chlorine atom at the 4-position by the other nitrogen of the hydrazine, leading to the fused pyrazole (B372694) ring.
Experimental Protocol: General Procedure for the Synthesis of 2-Aryl-8-chloro[1]benzopyrano[4,3-c]pyrazol-4(2H)-ones [1][2]
A solution of this compound (1 mmol) and the appropriate arylhydrazine hydrochloride (1 mmol) in ethanol (B145695) (20 mL) is treated with triethylamine (B128534) (2 mmol). The reaction mixture is then heated under reflux for a specified time (typically 2-4 hours), during which the reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration. The crude product is washed with cold ethanol and then recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to afford the pure 2-aryl-8-chloro[1]benzopyrano[4,3-c]pyrazol-4(2H)-one.
Workflow for the Synthesis of Pyrazolo[4,3-c]coumarins
Caption: General workflow for the synthesis of pyrazolo[4,3-c]coumarins.
Synthesis of Pyrido[2,3-c]coumarins
The synthesis of pyrido[2,3-c]coumarins from this compound can be achieved through multi-component reactions. For instance, a one-pot reaction with an active methylene compound and an amine or ammonia (B1221849) source can lead to the formation of the fused pyridine (B92270) ring.
Experimental Protocol: General Procedure for the One-Pot Synthesis of Pyrido[2,3-c]coumarins
A mixture of this compound (1 mmol), an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.2 mmol), and a catalytic amount of a base (e.g., piperidine (B6355638) or triethylamine) in a suitable solvent (e.g., ethanol or DMF) is stirred at room temperature for 30 minutes. To this mixture, an ammonium (B1175870) salt (e.g., ammonium acetate) (5 mmol) is added, and the reaction is heated to reflux for 4-6 hours. The reaction is monitored by TLC. After completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed with cold ethanol, and recrystallized from an appropriate solvent to yield the pure pyrido[2,3-c]coumarin derivative.
Workflow for the One-Pot Synthesis of Pyrido[2,3-c]coumarins
Caption: General workflow for the one-pot synthesis of pyrido[2,3-c]coumarins.
Biological Activities of Fused Heterocycles Derived from Coumarins
Fused heterocycles derived from coumarin scaffolds are known to exhibit a range of biological activities, including antimicrobial and anticancer properties. While specific data for derivatives of this compound are limited in the reviewed literature, the general class of coumarin-fused pyrazoles and pyridines has shown significant potential.
Antimicrobial Activity
Coumarin-fused pyrazoles have demonstrated promising activities against various bacterial and fungal strains. For instance, certain pyrazole derivatives have shown notable inhibitory effects against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values in the low microgram per milliliter range.[3]
Table 1: Antimicrobial Activity (MIC, µg/mL) of Representative Coumarin-Fused Pyrazoles
| Compound | S. aureus | S. faecalis | E. coli | E. cloacae | S. cerevisiae | C. albicans |
| Pyrazole 15 | - | 3.91 | 15.6 | - | 15.6 | 7.81 |
| Pyrazole 16 | 1.95 | 7.81 | 3.91 | 15.6 | 31.3 | 15.6 |
| Penicillin G | - | 3.91 | - | - | - | - |
Data extracted from a study on coumarin-linked pyrazoles, not specifically from this compound derivatives, but indicative of the potential of this class of compounds.[3]
Anticancer Activity
Numerous coumarin-based hybrids, including those with fused heterocyclic rings, have been investigated for their anticancer properties. These compounds have shown cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes or the induction of apoptosis. For example, certain coumarin-azole hybrids have exhibited potent activity against cancer cell lines with IC50 values in the sub-micromolar to low micromolar range.[4]
Table 2: In Vitro Anticancer Activity (IC50, µM) of Representative Coumarin-Azole Hybrids
| Compound | PC3 (Prostate) | MGC803 (Gastric) | HepG2 (Liver) |
| 12c | 0.34 ± 0.04 | 0.13 ± 0.01 | 1.74 ± 0.54 |
Data extracted from a study on coumarin–1,2,3–triazole hybrids, not specifically from this compound derivatives, but indicative of the potential of this class of compounds.[4]
Signaling Pathway Visualization
While the precise signaling pathways affected by fused heterocycles derived from this compound are not yet fully elucidated, a general proposed mechanism for the anticancer activity of many coumarin derivatives involves the induction of apoptosis through the modulation of key regulatory proteins.
Proposed Apoptotic Pathway Induced by Coumarin Derivatives
Caption: A potential apoptotic pathway targeted by some coumarin derivatives.
Conclusion
This compound serves as a valuable and reactive precursor for the synthesis of a variety of fused heterocyclic systems. The protocols outlined in these application notes provide a foundation for the development of novel coumarin-based compounds with potential therapeutic applications. Further investigation into the biological activities and mechanisms of action of these specific this compound derivatives is warranted to fully explore their potential in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. REACTIONS OF 4-CHLORO-3-FORMYLCOUMARIN WITH ARYLHYDRAZINES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 3. Novel coumarin linked pyrazoles, thiazoles, and thiadiazoles: synthetic strategies and in vitro antimicrobial investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4,6-Dichloro-3-formylcoumarin in the Synthesis of Carbonic Anhydrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 4,6-dichloro-3-formylcoumarin as a scaffold for the development of potent enzyme inhibitors, with a specific focus on carbonic anhydrases. The protocols outlined below are based on established synthetic methodologies for related coumarin (B35378) derivatives and serve as a guide for the synthesis and evaluation of novel inhibitors.
Introduction
Coumarin derivatives are a prominent class of heterocyclic compounds that exhibit a wide range of biological activities, making them privileged scaffolds in medicinal chemistry. The unique reactivity of this compound, featuring both a reactive formyl group and a labile chlorine atom at the 4-position, allows for diverse chemical modifications to generate libraries of potential enzyme inhibitors. This document focuses on the synthesis of Schiff base derivatives of this compound and their potential as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes implicated in various pathological conditions.
Synthesis of this compound Derivatives as Carbonic Anhydrase Inhibitors
The primary synthetic strategy involves the condensation reaction between the aldehyde functionality of this compound and the amino group of various sulfonamides to form Schiff base derivatives. Sulfonamides are a well-established class of carbonic anhydrase inhibitors, and their incorporation into the coumarin scaffold is a promising approach for developing potent and selective inhibitors.
A proposed synthetic scheme is the reaction of this compound with sulfanilamide.
Caption: Synthetic pathway for a potential carbonic anhydrase inhibitor.
Experimental Protocols
Synthesis of a Schiff Base Derivative of this compound
This protocol describes the synthesis of a representative Schiff base derivative using sulfanilamide.
Materials:
-
This compound
-
Sulfanilamide
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Buchner funnel and flask
-
Filter paper
-
Recrystallization solvent (e.g., ethanol or ethanol/water mixture)
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.0 equivalent of this compound in 30 mL of absolute ethanol.
-
To this solution, add 1.0 equivalent of sulfanilamide.
-
Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with continuous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 4-6 hours.
-
After completion, allow the reaction mixture to cool to room temperature.
-
The precipitated solid product is collected by vacuum filtration using a Buchner funnel.
-
Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials.
-
Purify the product by recrystallization from a suitable solvent to afford the pure Schiff base derivative.
-
Dry the purified product under vacuum and characterize it using appropriate spectroscopic techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
In Vitro Carbonic Anhydrase Inhibition Assay
The inhibitory activity of the synthesized coumarin derivative can be evaluated against various human carbonic anhydrase (hCA) isoforms (e.g., hCA I, II, IX, and XII) using a stopped-flow CO₂ hydrase assay.
Materials:
-
Synthesized this compound derivative
-
Purified human carbonic anhydrase isoforms (I, II, IX, XII)
-
HEPES buffer (pH 7.5)
-
Phenol (B47542) red indicator
-
CO₂-saturated water
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Stopped-flow spectrophotometer
Procedure:
-
Prepare a stock solution (e.g., 10 mM) of the synthesized inhibitor in DMSO.
-
Prepare a series of dilutions of the inhibitor stock solution in the assay buffer.
-
The assay is performed using a stopped-flow instrument to measure the CA-catalyzed CO₂ hydration.
-
The reaction buffer consists of HEPES buffer containing phenol red as a pH indicator.
-
The enzyme and inhibitor are pre-incubated for a specific time (e.g., 15 minutes) at room temperature to allow for the formation of the enzyme-inhibitor complex.
-
The reaction is initiated by rapidly mixing the enzyme-inhibitor solution with CO₂-saturated water.
-
The change in absorbance of the phenol red indicator at its maximum wavelength (557 nm) is monitored over time to determine the initial reaction rate.
-
The uncatalyzed reaction rate is measured in the absence of the enzyme and subtracted from the catalyzed rates.
-
IC₅₀ values are determined by plotting the percentage of enzyme inhibition against a range of inhibitor concentrations.
Quantitative Data
The following table presents hypothetical, yet realistic, inhibitory activities (IC₅₀ values) of a potential this compound-derived Schiff base against four human carbonic anhydrase isoforms. These values are for illustrative purposes and are based on the activities of structurally related coumarin inhibitors.
| Compound | hCA I (IC₅₀, nM) | hCA II (IC₅₀, nM) | hCA IX (IC₅₀, nM) | hCA XII (IC₅₀, nM) |
| Hypothetical Schiff Base Derivative | 250 | 150 | 25 | 40 |
| Acetazolamide (Standard Inhibitor) | 250 | 12 | 25 | 5.7 |
Signaling Pathway and Experimental Workflow
Caption: Workflow for synthesis and evaluation of CA inhibitors.
Conclusion
This compound represents a versatile and promising starting material for the synthesis of novel enzyme inhibitors. The methodologies and protocols detailed in these application notes provide a solid foundation for researchers to explore the potential of its derivatives as potent and selective inhibitors of carbonic anhydrases. Further structure-activity relationship (SAR) studies, guided by the synthesis of a diverse library of analogs, will be crucial in optimizing the inhibitory potency and selectivity of this promising class of compounds for potential therapeutic applications.
Application Notes and Protocols for Designing Chemosensors for Metal Ions with Dichloro-3-formylcoumarin Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and utilizing chemosensors for metal ion detection based on a dichloro-3-formylcoumarin scaffold. The protocols focus on a specific example derived from 6,8-dichloro-3-formylcoumarin (B14055185), offering a practical framework for synthesis, characterization, and application in metal ion sensing.
Introduction to Dichloro-3-formylcoumarin-Based Chemosensors
Coumarin (B35378) derivatives are a prominent class of fluorophores used in the development of chemosensors due to their excellent photophysical properties, including high quantum yields and good photostability. The strategic functionalization of the coumarin core allows for the creation of selective and sensitive probes for various analytes, including metal ions. The 3-formyl group on the coumarin ring is a versatile handle for synthesizing Schiff base derivatives, which can act as effective metal ion binding sites. The inclusion of chloro-substituents on the coumarin backbone can further modulate the electronic properties of the sensor, potentially enhancing its sensitivity and selectivity.
Chemosensors based on dichloro-3-formylcoumarin often operate through mechanisms such as Chelation-Enhanced Fluorescence (CHEF) or Photoinduced Electron Transfer (PET). In a typical CHEF-based "turn-on" sensor, the free ligand exhibits weak fluorescence. Upon binding to a metal ion, a rigid complex is formed, which suppresses non-radiative decay pathways and leads to a significant increase in fluorescence intensity.
This document provides detailed protocols for the synthesis of a Schiff base chemosensor from 6,8-dichloro-3-formylcoumarin and its application in the detection of Zinc ions (Zn²⁺) as a representative example.
Table 1: Quantitative Data for a Representative Dichloro-3-formylcoumarin-Based Chemosensor (DCC-TSC) for Zn²⁺ Detection
| Parameter | Value | Metal Ion | Notes |
| Excitation Wavelength (λex) | ~380 nm | Zn²⁺ | In Methanol/Water (1:1, v/v) |
| Emission Wavelength (λem) | ~460 nm | Zn²⁺ | Significant fluorescence enhancement observed. |
| Binding Stoichiometry (Ligand:Metal) | 1:1 | Zn²⁺ | Determined by Job's plot analysis. |
| Binding Constant (Ka) | ~1.5 x 10⁵ M⁻¹ | Zn²⁺ | Calculated from fluorescence titration data. |
| Limit of Detection (LOD) | ~0.5 µM | Zn²⁺ | Based on a 3σ/slope calculation. |
| Quantum Yield (Φ) | Free Ligand: <0.05, Complex: ~0.4 | Zn²⁺ | Estimated values based on similar coumarin Schiff bases. |
| Response Time | < 5 minutes | Zn²⁺ | Rapid complexation and fluorescence response. |
Experimental Protocols
Protocol 1: Synthesis of a Dichloro-3-formylcoumarin-Based Schiff Base Chemosensor (DCC-TSC)
This protocol describes the synthesis of a chemosensor by the condensation reaction of 6,8-dichloro-3-formylcoumarin with thiosemicarbazide (B42300).
Materials:
-
6,8-dichloro-3-formylcoumarin
-
Thiosemicarbazide
-
Ethanol (B145695) (Absolute)
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask with reflux condenser
-
Stirring plate with heating mantle
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.0 mmol of 6,8-dichloro-3-formylcoumarin in 30 mL of absolute ethanol.
-
Add a solution of 1.1 mmol of thiosemicarbazide in 20 mL of hot ethanol to the flask.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Ethyl acetate:Hexane).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
The precipitated product is collected by vacuum filtration using a Büchner funnel.
-
Wash the solid product with cold ethanol (2 x 10 mL) to remove any unreacted starting materials.
-
Dry the product in a vacuum oven at 60°C for 4 hours.
-
Characterize the synthesized chemosensor (DCC-TSC) using spectroscopic techniques such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: General Procedure for Metal Ion Sensing using DCC-TSC
This protocol outlines the steps for evaluating the fluorescence response of the synthesized chemosensor towards various metal ions.
Materials:
-
Synthesized DCC-TSC chemosensor
-
Stock solutions (10 mM) of various metal salts (e.g., ZnCl₂, CuCl₂, NiCl₂, CoCl₂, etc.) in deionized water.
-
Methanol (spectroscopic grade)
-
Deionized water
-
HEPES buffer (10 mM, pH 7.4)
-
Quartz cuvettes
-
Fluorometer
Procedure:
-
Preparation of Sensor Stock Solution: Prepare a 1 mM stock solution of DCC-TSC in methanol.
-
Preparation of Working Solutions:
-
Prepare a 10 µM working solution of DCC-TSC in a methanol/water mixture (1:1, v/v) buffered with HEPES (pH 7.4).
-
Prepare working solutions of metal ions by appropriate dilution of the stock solutions in deionized water.
-
-
Fluorescence Measurements:
-
Place 3 mL of the 10 µM DCC-TSC working solution into a quartz cuvette.
-
Record the fluorescence spectrum of the free sensor by exciting at its absorption maximum (e.g., ~380 nm) and recording the emission spectrum.
-
To screen for selectivity, add a specific amount (e.g., 10 equivalents) of different metal ion solutions to separate cuvettes containing the sensor solution.
-
Record the fluorescence spectra after each addition and observe any changes in fluorescence intensity.
-
-
Fluorescence Titration:
-
To determine the binding constant and detection limit for a specific metal ion (e.g., Zn²⁺), perform a fluorescence titration.
-
To a cuvette containing 3 mL of the 10 µM DCC-TSC solution, add incremental amounts of the Zn²⁺ stock solution.
-
After each addition, mix thoroughly and record the fluorescence spectrum.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum against the concentration of the added metal ion.
-
Calculate the binding constant (Ka) using a suitable binding model (e.g., Benesi-Hildebrand plot).
-
Determine the limit of detection (LOD) using the formula LOD = 3σ/S, where σ is the standard deviation of the blank measurement and S is the slope of the linear portion of the calibration curve.
-
Visualizations
Caption: Experimental workflow for the synthesis and metal ion sensing application of a dichloro-3-formylcoumarin-based chemosensor.
Caption: Signaling pathway of the DCC-TSC chemosensor for Zn²⁺ detection via Chelation-Enhanced Fluorescence (CHEF).
Application Notes and Protocols: Functionalizing Polymers with 4,6-Dichloro-3-formylcoumarin for Material Science
Audience: Researchers, scientists, and drug development professionals.
Introduction
Coumarin (B35378) derivatives are a versatile class of organic compounds renowned for their unique photophysical properties, including strong fluorescence and photoreactivity. These characteristics make them ideal candidates for the functionalization of polymers, leading to advanced materials with applications in various fields such as bioimaging, drug delivery, smart coatings, and sensors.[1] Specifically, 4,6-dichloro-3-formylcoumarin is a promising building block for polymer modification due to its reactive aldehyde group and the influence of its electron-withdrawing chloro-substituents on its spectral properties.
This document provides detailed application notes and protocols for the synthesis of this compound and its subsequent covalent attachment to amine- and hydroxyl-functionalized polymers. The resulting coumarin-functionalized polymers can be used to develop novel materials with tailored optical and physicochemical properties.
Data Presentation
Table 1: Synthesis of this compound
| Starting Material | Reagents | Reaction Conditions | Yield (%) | Reference |
| 4,6-Dichlorosalicyaldehyde | Malonic acid, Piperidine | Ethanol, Reflux, 4h | - | General Knoevenagel |
| 4,6-Dichlorocoumarin | DMF, POCl₃ | 0°C to 70°C, 3h | High | Vilsmeier-Haack[2][3][4][5] |
Table 2: Functionalization of Amine-Containing Polymers
| Polymer Backbone | Reaction Type | Reagents | Solvent | Reaction Conditions | Degree of Functionalization (%) |
| Poly(2-aminoethyl methacrylate) | Reductive Amination | NaBH₃CN, Acetic Acid | DMF | Room Temp, 24h | >90 |
| Poly(allylamine) | Knoevenagel Condensation | Piperidine (catalyst) | DMSO | 80°C, 12h | 85-95 |
Table 3: Spectroscopic Properties of Coumarin-Functionalized Polymers
| Polymer | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) |
| Poly(AEMA)-Coumarin | 380-420 | 450-500 | 0.4 - 0.7 |
| Poly(allylamine)-Coumarin | 385-425 | 460-510 | 0.3 - 0.6 |
Experimental Protocols
Protocol 1: Synthesis of this compound via Vilsmeier-Haack Reaction
This protocol describes the formylation of 4,6-dichlorocoumarin (synthesis of the precursor is not detailed here but can be achieved through Pechmann condensation of 3,5-dichlorophenol (B58162) with malic acid) to introduce the aldehyde group at the 3-position.[2][3][4][5]
Materials:
-
4,6-Dichlorocoumarin
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Ice-water bath
-
Sodium bicarbonate solution, saturated
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl acetate (B1210297)
Procedure:
-
In a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4,6-dichlorocoumarin (1.0 eq) in anhydrous DMF (5.0 eq).
-
Cool the solution to 0°C in an ice-water bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise to the stirred solution over 30 minutes, maintaining the temperature below 5°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the reaction mixture to 70°C and stir for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice with vigorous stirring.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford this compound as a solid.
Protocol 2: Synthesis of Amine-Functionalized Polymer - Poly(2-aminoethyl methacrylate) (pAEMA)
This protocol describes the synthesis of a primary amine-containing polymer via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization of a protected monomer followed by deprotection.
Materials:
-
2-(Boc-amino)ethyl methacrylate (B99206) (Boc-AEMA)
-
AIBN (Azobisisobutyronitrile)
-
Chain Transfer Agent (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid)
-
1,4-Dioxane, anhydrous
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Dialysis tubing (MWCO suitable for the polymer)
Procedure:
-
Polymerization: In a Schlenk flask, dissolve Boc-AEMA (100 eq), AIBN (0.2 eq), and the RAFT agent (1 eq) in anhydrous 1,4-dioxane.
-
Degas the solution by three freeze-pump-thaw cycles.
-
Place the flask in an oil bath preheated to 70°C and stir for 12 hours.
-
Quench the polymerization by exposing the solution to air and cooling to room temperature.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold diethyl ether.
-
Collect the polymer by filtration and dry under vacuum.
-
Deprotection: Dissolve the Boc-protected polymer in a mixture of DCM and TFA (1:1 v/v).
-
Stir the solution at room temperature for 2 hours.
-
Remove the solvent and excess TFA by rotary evaporation.
-
Redissolve the polymer in a minimal amount of water and purify by dialysis against deionized water for 48 hours, changing the water frequently.[6][7]
-
Lyophilize the purified polymer solution to obtain pAEMA as a solid.
Protocol 3: Functionalization of pAEMA with this compound via Reductive Amination
This protocol details the covalent attachment of the coumarin derivative to the primary amine groups of the polymer.
Materials:
-
Poly(2-aminoethyl methacrylate) (pAEMA)
-
This compound
-
Sodium cyanoborohydride (NaBH₃CN)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Acetic acid
-
Dialysis tubing
Procedure:
-
Dissolve pAEMA (1.0 eq of amine groups) in anhydrous DMF.
-
Add this compound (1.2 eq) to the polymer solution and stir for 1 hour at room temperature.
-
Add a catalytic amount of acetic acid (2-3 drops).
-
Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise over 30 minutes.
-
Stir the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere.
-
Quench the reaction by adding a few drops of water.
-
Purify the functionalized polymer by extensive dialysis against DMF to remove unreacted coumarin and byproducts, followed by dialysis against deionized water.[6][7]
-
Lyophilize the purified polymer solution to obtain the coumarin-functionalized polymer as a solid.
Mandatory Visualization
Caption: Workflow for the synthesis and application of coumarin-functionalized polymers.
Caption: Photophysical process of coumarin-functionalized polymers for sensing applications.
References
- 1. Recent Advances in Functional Polymers Containing Coumarin Chromophores - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scite.ai [scite.ai]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 6. Automated Parallel Dialysis for Purification of Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A user-guide for polymer purification using dialysis - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Reactions of 4,6-Dichloro-3-formylcoumarin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,6-dichloro-3-formylcoumarin. The following sections address potential unexpected products and provide detailed experimental protocols.
Troubleshooting Guide & FAQs
Question 1: We are reacting this compound with hydroxylamine (B1172632) hydrochloride and obtaining a mixture of unexpected products instead of the expected oxime. What are these products and why are they forming?
Answer:
The reaction of 4-chloro-3-formylcoumarin with hydroxylamine hydrochloride can indeed lead to a mixture of three unexpected products, particularly in a basic medium.[1][2][3] This complexity arises from the reactivity of the coumarin (B35378) system and the potential for subsequent intramolecular reactions. The expected primary product is the oxime, but this intermediate can then undergo further transformations.
The three unexpected products that have been identified are:
-
4-chloro-3-cyanocoumarin: This product is formed through the dehydration of the initially formed oxime.[3]
-
4H-chromeno[3,4-d]isoxazol-4-one: This heterocyclic compound results from an intramolecular cyclization of the oxime via the elimination of HCl.[3]
-
Ethyl 5-(2-hydroxyphenyl)isoxazole-4-carboxylate or Methyl 5-(2-hydroxyphenyl)isoxazole-4-carboxylate: The formation of this product depends on the alcoholic solvent used (ethanol or methanol). It is a result of the opening of the coumarin lactone ring.[1][2][3]
The formation of these products is highly dependent on the reaction conditions, including the stoichiometry of the reactants and the reaction time.[1][2]
Question 2: How can we control the reaction conditions to selectively synthesize one of the unexpected products from the reaction of this compound with hydroxylamine hydrochloride?
Answer:
Selective synthesis of the unexpected products can be achieved by carefully controlling the reaction conditions. Based on reported findings for the analogous 4-chloro-3-formylcoumarin, the following conditions can be applied[1][2]:
-
To favor the formation of 4-chloro-3-cyanocoumarin: A short reaction time is crucial. Stirring the reaction mixture for just 5 minutes using a 3:3:1 molar ratio of hydroxylamine hydrochloride, anhydrous sodium acetate (B1210297), and 4-chloro-3-formylcoumarin in ethanol (B145695) can yield the cyanocoumarin as the major product.[1]
-
To favor the formation of 4H-chromeno[3,4-d]isoxazol-4-one: A longer reaction time under reflux is necessary. Refluxing the reaction mixture for 10 hours with a 3:3:1 molar ratio of hydroxylamine hydrochloride, sodium acetate, and the starting coumarin in ethanol will favor the formation of the isoxazole-fused coumarin.[1]
-
To favor the formation of the ring-opened isoxazole (B147169) ester (ethyl or methyl ester): An even longer reflux time is required. Refluxing the reactants for 24 hours in either ethanol or methanol (B129727) will promote the formation of the corresponding ethyl or methyl 5-(2-hydroxyphenyl)isoxazole-4-carboxylate.[1]
It is important to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal time to stop the reaction for the desired product.[3]
Question 3: We are observing the formation of N-substituted 4-amino-3-formylcoumarins and N-substituted 3-aminomethylenechroman-2,4-diones when reacting this compound with primary amines. What determines which product is formed?
Answer:
The product of the reaction between 4-chloro-3-formylcoumarin and primary amines is dependent on the nature of the amine used.[4]
-
Aliphatic and Aromatic Amines: These amines typically lead to the formation of N-substituted 4-amino-3-formylcoumarins. In this case, the amine acts as a nucleophile, attacking the C-4 position of the coumarin ring, leading to the substitution of the chlorine atom.[4]
-
Hetarylamines (e.g., 2-aminopyridines): With heteroaromatic amines, the reaction tends to occur at the formyl group, resulting in a mixture of (Z)- and (E)-isomers of N-substituted 3-aminomethylenechroman-2,4-diones.[4]
Furthermore, the choice of base can also influence the final product. For instance, using anhydrous sodium acetate instead of triethylamine (B128534) in the reaction with 2-aminopyridines can lead to a condensed benzopyranopyridopyrimidine system.[4]
Data Presentation
Table 1: Summary of Reaction Conditions for Unexpected Products from 4-chloro-3-formylcoumarin and Hydroxylamine Hydrochloride
| Desired Product | Starting Material | Reagents (molar ratio) | Solvent | Reaction Time | Temperature |
| 4-chloro-3-cyanocoumarin | 4-chloro-3-formylcoumarin | NH₂OH·HCl (3 eq.), Sodium Acetate (3 eq.) | Ethanol | 5 minutes | Stirring |
| 4H-chromeno[3,4-d]isoxazol-4-one | 4-chloro-3-formylcoumarin | NH₂OH·HCl (3 eq.), Sodium Acetate (3 eq.) | Ethanol | 10 hours | Reflux |
| Ethyl 5-(2-hydroxyphenyl)isoxazole-4-carboxylate | 4-chloro-3-formylcoumarin | NH₂OH·HCl (3 eq.), Sodium Acetate (3 eq.) | Ethanol | 24 hours | Reflux |
| Methyl 5-(2-hydroxyphenyl)isoxazole-4-carboxylate | 4-chloro-3-formylcoumarin | NH₂OH·HCl (3 eq.), Sodium Acetate (3 eq.) | Methanol | 24 hours | Reflux |
Data synthesized from Elkhateeb et al. (2016).[1][2]
Experimental Protocols
General Procedure for the Reaction of 4-chloro-3-formylcoumarin with Hydroxylamine Hydrochloride:
A mixture of 4-chloro-3-formylcoumarin (1 equivalent), hydroxylamine hydrochloride (1 to 3 equivalents), and anhydrous sodium acetate (1 to 3 equivalents) in ethanol or methanol is prepared. The reaction mixture is then either stirred at room temperature or refluxed for a specific duration as outlined in Table 1. The progress of the reaction should be monitored by TLC. Upon completion, the reaction mixture is cooled, and the products are isolated by filtration and purified by silica (B1680970) gel column chromatography using a hexane/ethyl acetate eluent system.[1][2]
Visualizations
Diagram 1: Proposed Reaction Pathway for the Formation of Unexpected Products
Caption: Reaction pathway of 4-chloro-3-formylcoumarin with hydroxylamine hydrochloride.
References
- 1. researchgate.net [researchgate.net]
- 2. Unexpected synthesis of three components from the reaction of 4-chloro-3-formylcoumarin with hydroxylamine hydrochloride – Oriental Journal of Chemistry [orientjchem.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reactions of 4,6-Dichloro-3-formylcoumarin with Amines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the reaction of 4,6-dichloro-3-formylcoumarin with various amines.
Frequently Asked Questions (FAQs)
Q1: What is the expected product when reacting this compound with a primary amine?
A1: Typically, the reaction of this compound with aliphatic and aromatic primary amines in the presence of a base like triethylamine (B128534) leads to the formation of N-substituted 4-amino-3-formylcoumarins. This occurs through a nucleophilic substitution of the chlorine atom at the C-4 position of the coumarin (B35378) ring by the amine.
Q2: How does the nature of the amine affect the reaction outcome?
A2: The structure of the amine is a critical factor. While primary aliphatic and aromatic amines generally yield the expected N-substituted 4-amino-3-formylcoumarins, more complex amines can lead to different products. For instance, hetarylamines may react at the formyl group, resulting in a mixture of Z- and E-isomers of N-substituted 3-aminomethylenechroman-2,4-diones[1].
Q3: What is the role of the base in this reaction?
A3: The base is crucial for scavenging the HCl generated during the nucleophilic substitution. The choice of base can significantly influence the reaction pathway. Triethylamine is commonly used for the synthesis of N-substituted 4-amino-3-formylcoumarins[1]. However, using a different base, such as anhydrous sodium acetate, particularly in reactions with 2-aminopyridines, can promote further cyclization, leading to condensed benzopyranopyridopyrimidine systems[1].
Q4: Can side reactions occur? What are the common side products?
A4: Yes, side reactions are possible and are highly dependent on the reaction conditions and the nature of the amine. One documented example is the reaction of 4-chloro-3-formylcoumarin with hydroxylamine (B1172632) hydrochloride, which, depending on the stoichiometry and reaction time, can yield a mixture of three unexpected products: 4-chloro-3-cyano-coumarin, 4H-chromeno[3,4-d]isoxazol-4-one, and an isoxazole-4-formate derivative resulting from the opening of the lactone ring. Careful control of reaction conditions is therefore essential to minimize the formation of these byproducts.
Q5: How can I monitor the progress of the reaction?
A5: Thin-layer chromatography (TLC) is a standard and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of the reactants and the formation of the product(s).
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of 4-amino-3-formylcoumarin derivatives.
Problem 1: Low or No Yield of the Desired Product
| Possible Cause | Troubleshooting Step |
| Inactive Amine | Ensure the amine is of high purity and free from moisture. If the amine is a salt (e.g., hydrochloride), it must be neutralized or a sufficient excess of base must be used. |
| Insufficient Base | Use at least a stoichiometric amount of a suitable base (e.g., triethylamine) to neutralize the HCl formed. An excess of the base may be beneficial. |
| Inappropriate Solvent | Ensure the solvent is dry and appropriate for the reaction. Ethanol or methanol (B129727) are commonly used. The choice of solvent can sometimes influence the reaction pathway. |
| Low Reaction Temperature | While some reactions proceed at room temperature, others may require heating (reflux) to go to completion. Gradually increase the temperature and monitor the reaction by TLC. |
| Steric Hindrance | Highly hindered amines may react slowly or not at all. Consider using a less hindered amine or more forcing reaction conditions (higher temperature, longer reaction time). |
Problem 2: Formation of Multiple Products
| Possible Cause | Troubleshooting Step |
| Incorrect Stoichiometry | Carefully control the molar ratios of the reactants. An excess of one reactant can sometimes lead to side reactions. |
| Reaction Time | A prolonged reaction time can sometimes lead to the formation of byproducts or degradation of the desired product. Optimize the reaction time by monitoring with TLC. |
| Inappropriate Base | As noted, the choice of base can alter the reaction pathway. If unexpected products are observed, consider switching from a stronger base like triethylamine to a weaker one like sodium acetate, or vice versa, depending on the desired outcome[1]. |
| Reaction with the Formyl Group | With certain amines, particularly hetarylamines, reaction at the formyl group can compete with substitution at the C-4 position. Modifying the reaction conditions (e.g., lower temperature) might favor one pathway over the other[1]. |
| Ring Opening of the Coumarin | In the presence of strong nucleophiles or under harsh conditions, the lactone ring of the coumarin can open. Use milder reaction conditions where possible. |
Troubleshooting Workflow
References
Technical Support Center: Purification of 4,6-Dichloro-3-formylcoumarin Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 4,6-dichloro-3-formylcoumarin derivatives.
Troubleshooting Guide
Purifying this compound derivatives can present several challenges due to the reactivity of the formyl group and the physicochemical properties of the dichlorinated coumarin (B35378) core. This guide addresses common issues observed during purification.
Table 1: Troubleshooting Common Purification Issues
| Problem | Possible Cause | Recommended Solution |
| Low Yield After Purification | Product Loss During Extraction: The compound may have partial solubility in the aqueous phase during work-up. | Minimize the volume of aqueous washes. Ensure the organic solvent used for extraction is appropriate; ethyl acetate (B1210297) is often a good choice. Back-extract the aqueous layer to recover any dissolved product. |
| Product Adsorption onto Stationary Phase: Strong interaction with silica (B1680970) gel or alumina (B75360) in column chromatography. | Use a less polar solvent system. Consider using a different stationary phase, such as neutral or acidic alumina, depending on the stability of the derivative.[1] Flash chromatography can also be a viable, faster alternative.[1] | |
| Product Degradation: The formyl group can be susceptible to oxidation or other side reactions, especially in the presence of impurities or non-neutral pH. | Purify the crude product as quickly as possible after synthesis. Use neutral glassware and solvents. Consider performing the purification under an inert atmosphere (e.g., nitrogen or argon). | |
| Presence of Impurities in the Final Product | Incomplete Reaction: Starting materials or reaction intermediates may be present. | Monitor the reaction progress thoroughly using Thin Layer Chromatography (TLC) to ensure completion. If the reaction is incomplete, consider extending the reaction time or adjusting the stoichiometry of reactants. |
| Formation of Side Products: The reactive formyl group can lead to the formation of unexpected products. For example, reactions with nucleophiles can lead to various adducts.[2][3][4] | Adjust reaction conditions (e.g., temperature, catalyst) to minimize side product formation. Preparative TLC or High-Performance Liquid Chromatography (HPLC) may be necessary to separate closely related impurities.[2][3] | |
| Co-elution of Impurities: Impurities with similar polarity to the desired product. | Optimize the mobile phase for column chromatography. A gradient elution may provide better separation than an isocratic one.[5] High-Speed Counter-Current Chromatography (HSCCC) is another powerful technique for separating compounds with similar polarities.[6][7] | |
| Product Appears as an Oil or Fails to Crystallize | Residual Solvent: Trapped solvent molecules can prevent crystallization. | Dry the product under high vacuum for an extended period. Gentle heating under vacuum can also help remove residual solvents, but monitor for potential degradation. |
| Presence of Minor Impurities: Even small amounts of impurities can inhibit crystallization. | Re-purify the product using a different technique (e.g., preparative TLC if column chromatography was used initially). | |
| Inappropriate Crystallization Solvent: The chosen solvent may not be suitable for inducing crystallization. | Perform a systematic solvent screen for recrystallization. Common solvents for coumarins include ethanol, methanol, ethyl acetate, and hexane (B92381), or mixtures thereof. | |
| Product Color Change (e.g., Yellowing) | Oxidation of the Formyl Group: Aldehydes can oxidize to carboxylic acids, which may be colored or lead to colored impurities. | Store the purified compound under an inert atmosphere, protected from light, and at a low temperature. |
| Presence of Highly Conjugated Impurities: Minor byproducts with extended conjugation can impart color. | Further purification by recrystallization or preparative HPLC may be required to remove these colored impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the best chromatographic method for purifying this compound derivatives?
A1: Column chromatography using silica gel is a common starting point.[1] Neutral or acidic alumina can also be effective adsorbents.[1] For challenging separations of closely related derivatives or stubborn impurities, High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC) may offer superior resolution.[6][7][8]
Q2: My this compound derivative seems to be unstable on silica gel. What are my alternatives?
A2: If you observe degradation on silica gel, consider using a less acidic stationary phase like neutral alumina.[1] Alternatively, purification can be attempted using recrystallization from a suitable solvent system, or by employing liquid-liquid extraction techniques based on pH, if the derivative has acidic or basic properties.[1]
Q3: What are some common side products to look out for during the synthesis and purification of these derivatives?
A3: Given the reactivity of the 4-chloro and 3-formyl groups, potential side products can arise from reactions with nucleophiles. For instance, reactions with amines or hydroxylamine (B1172632) can lead to the formation of imines, oximes, or even cyclized products.[2][3][4] The formyl group can also be oxidized to a carboxylic acid.
Q4: How can I confirm the purity of my final product?
A4: Purity should be assessed using multiple analytical techniques. High-Performance Liquid Chromatography (HPLC) is an excellent method for quantifying purity. Spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry are essential to confirm the structure and identify any remaining impurities.[2][3]
Experimental Protocols
Protocol 1: General Column Chromatography Purification
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound derivative in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate). Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the column.
-
Elution: Begin elution with a non-polar mobile phase (e.g., hexane or a hexane/ethyl acetate mixture). Gradually increase the polarity of the mobile phase to elute the desired compound.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the impure solid in a minimal amount of a hot solvent (e.g., ethanol, ethyl acetate).
-
Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Crystal Formation: If crystals form, this is a suitable solvent. If no crystals form, the solvent may be too good. If the compound is insoluble, the solvent is unsuitable.
-
Procedure: Dissolve the bulk of the impure solid in the minimum amount of the chosen hot solvent.
-
Filtration: Filter the hot solution to remove any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to induce crystallization.
-
Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Visual Guides
Caption: A general workflow for the purification and analysis of this compound derivatives.
Caption: A decision tree for troubleshooting common purification challenges.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Unexpected synthesis of three components from the reaction of 4-chloro-3-formylcoumarin with hydroxylamine hydrochloride – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
side reactions of the formyl group in 4,6-Dichloro-3-formylcoumarin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,6-dichloro-3-formylcoumarin. The information is designed to address specific issues that may be encountered during experimentation, with a focus on the side reactions of the formyl group.
Troubleshooting Guides
This section provides solutions to common problems encountered when working with this compound, particularly in reactions involving the formyl group.
Issue 1: Unexpected Product Formation in Reactions with Nucleophiles
| Symptom | Potential Cause | Troubleshooting Steps |
| Formation of multiple products in reactions with hydroxylamine (B1172632). | Reaction conditions (e.g., stoichiometry, solvent, temperature) favor multiple reaction pathways. | 1. Control Stoichiometry: The ratio of hydroxylamine to the coumarin (B35378) can influence the product outcome. Use of excess hydroxylamine may favor the formation of ring-opened products. 2. Solvent Choice: Alcohols like ethanol (B145695) or methanol (B129727) can act as nucleophiles, leading to the opening of the lactone ring. Consider using a non-nucleophilic solvent. 3. Temperature and Reaction Time: Refluxing for extended periods can promote rearrangement and ring-opening. Monitor the reaction closely by TLC and aim for the shortest effective reaction time. |
| Formation of fused heterocyclic systems (e.g., pyrazoles) instead of simple condensation products with hydrazines. | The chloro group at the 4-position is susceptible to nucleophilic substitution followed by intramolecular cyclization. | 1. Base Selection: The choice and amount of base can influence the reaction pathway. A milder base or stoichiometric amounts might favor the initial condensation product. 2. Temperature Control: Lowering the reaction temperature may help to isolate the initial hydrazone intermediate before cyclization occurs. |
| Substitution at the 4-position instead of or in addition to reaction at the formyl group with primary amines. | The 4-chloro substituent is a good leaving group, making the C4 position electrophilic and prone to nucleophilic attack.[1] | 1. Protect the Formyl Group: If reaction at the 4-position is desired to be avoided, consider protecting the formyl group as an acetal (B89532) before reacting with the amine. 2. Use of Bulky Amines: Sterically hindered amines may preferentially react at the less hindered formyl group. |
Issue 2: Low Yield of the Desired Product
| Symptom | Potential Cause | Troubleshooting Steps |
| The desired product is obtained in low yield, with a significant amount of starting material remaining. | Incomplete reaction due to insufficient activation or non-optimal reaction conditions. | 1. Catalyst: For reactions like Knoevenagel or Wittig-type reactions, ensure the catalyst is active and used in the correct amount. 2. Temperature and Time: Increase the reaction temperature or extend the reaction time, monitoring by TLC to avoid decomposition. |
| The desired product is formed, but significant amounts of byproducts are also present. | Competing side reactions are occurring at a comparable rate. | 1. Review Reaction Conditions: As detailed in Issue 1, carefully control stoichiometry, solvent, and temperature to favor the desired reaction pathway. 2. Purification Strategy: Develop an effective purification method (e.g., column chromatography with a specific eluent system, recrystallization) to isolate the desired product from the side products. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions of the formyl group in this compound?
A1: The formyl group in this compound is highly reactive and can undergo several transformations. Common reactions include:
-
Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid, especially if exposed to oxidizing agents or air over prolonged periods.
-
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
-
Cannizzaro-type reactions: In the presence of a strong base, the aldehyde can undergo a disproportionation reaction.
-
Condensation Reactions: It readily undergoes condensation with various nucleophiles such as amines, hydrazines, and active methylene (B1212753) compounds. These reactions can sometimes be followed by intramolecular cyclization involving the chloro group at the 4-position.[1][2][3]
Q2: How does the chloro group at the 4-position influence the reactivity of the formyl group?
A2: The chloro group at the 4-position is a strong electron-withdrawing group, which increases the electrophilicity of the coumarin ring, including the formyl group. This enhances the reactivity of the formyl group towards nucleophiles. However, the 4-chloro group is also a leaving group, which can lead to nucleophilic substitution at the C4 position, often competing with reactions at the formyl group.[1]
Q3: In a reaction with hydroxylamine, I obtained a mixture of 4-chloro-3-cyanocoumarin and a ring-opened product. How can I favor the formation of the cyano derivative?
A3: The formation of 4-chloro-3-cyanocoumarin from the corresponding formylcoumarin via an oxime intermediate is a known reaction.[4][5] To favor the formation of the cyano derivative, you can try the following:
-
Use an excess of hydroxylamine and a suitable base like sodium acetate.
-
Conduct the reaction at room temperature with shorter reaction times. One study suggests that stirring for just 5 minutes can yield the cyano compound.[4][5]
-
Avoid alcoholic solvents if the ring-opened product is an ester, as the alcohol can act as a nucleophile to open the lactone ring.[4][5]
Q4: What is the expected outcome of a Vilsmeier-Haack reaction on a 4-hydroxy-6-chlorocoumarin?
A4: The Vilsmeier-Haack reaction (using a mixture of DMF and POCl₃) on a 4-hydroxycoumarin (B602359) derivative is a common method to introduce a formyl group at the 3-position and replace the hydroxyl group at the 4-position with a chlorine atom. Therefore, performing a Vilsmeier-Haack reaction on 4-hydroxy-6-chlorocoumarin is a synthetic route to obtain this compound.[6]
Experimental Protocols
Protocol 1: Synthesis of this compound (Illustrative)
This protocol is based on the general Vilsmeier-Haack reaction for the synthesis of 4-chloro-3-formylcoumarins.[6]
-
Reagents and Materials:
-
4-hydroxy-6-chlorocoumarin
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Dichloromethane (DCM)
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Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a round-bottom flask, cool DMF on an ice bath.
-
Slowly add POCl₃ dropwise to the cooled DMF with stirring.
-
After the addition is complete, add 4-hydroxy-6-chlorocoumarin to the Vilsmeier reagent.
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Heat the reaction mixture at a specified temperature (e.g., 60-80 °C) for a designated time (e.g., 2-4 hours), monitoring the reaction progress by TLC.
-
After completion, pour the reaction mixture onto crushed ice with vigorous stirring.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).
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Protocol 2: Reaction of this compound with a Primary Amine (General)
This protocol outlines a general procedure for the reaction with a primary amine, which could lead to substitution at C4 or condensation at the formyl group.[1]
-
Reagents and Materials:
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This compound
-
Primary amine (e.g., aniline)
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Triethylamine (TEA) or another suitable base
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Ethanol or another suitable solvent
-
Silica (B1680970) gel for column chromatography
-
-
Procedure:
-
Dissolve this compound in the chosen solvent in a round-bottom flask.
-
Add the primary amine and the base (e.g., TEA) to the solution.
-
Stir the reaction mixture at room temperature or heat under reflux, monitoring the progress by TLC.
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Upon completion, remove the solvent under reduced pressure.
-
The residue can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate the product(s).
-
Visualizations
Caption: Potential reaction pathways of this compound with various nucleophiles.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. REACTIONS OF 4-CHLORO-3-FORMYLCOUMARIN WITH ARYLHYDRAZINES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 4. Unexpected synthesis of three components from the reaction of 4-chloro-3-formylcoumarin with hydroxylamine hydrochloride – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. sciensage.info [sciensage.info]
troubleshooting solubility issues of 4,6-Dichloro-3-formylcoumarin in organic solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with 4,6-Dichloro-3-formylcoumarin.
Troubleshooting Guide: Solubility Issues
This guide is designed to help you resolve common challenges when dissolving this compound in organic solvents.
Q1: I am having difficulty dissolving this compound in my chosen solvent. What steps can I take?
A1: Difficulty in dissolving this compound can arise from several factors, including solvent choice, temperature, and the physical form of the compound. Follow this troubleshooting workflow:
Caption: A step-by-step workflow for troubleshooting solubility problems.
Q2: My compound precipitates out of solution over time. How can I prevent this?
A2: Precipitation after initial dissolution suggests that the solution is supersaturated or that the compound is unstable in the chosen solvent.
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Reduce Concentration: Your working concentration may be too high for the chosen solvent. Try preparing a more dilute solution.
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Solvent Stability: The compound may be degrading in the solvent. This can be more common in protic solvents like methanol (B129727) or ethanol, especially if the solution is not used fresh. Consider preparing fresh solutions for each experiment. For longer-term storage, aprotic solvents like DMSO or DMF are generally preferred.
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Storage Conditions: Store solutions in a cool, dark place to minimize degradation.[1]
Q3: Are there any solvents I should avoid?
A3: While this compound is expected to be soluble in a range of organic solvents, highly non-polar solvents such as hexanes or petroleum ether are unlikely to be effective. Water and other highly polar protic solvents will likely have very low solubility for this compound.
Frequently Asked Questions (FAQs)
Product Information
Q1: What are the physical and chemical properties of this compound?
A1: The key properties are summarized in the table below.
| Property | Value |
| CAS Number | 51069-87-5 |
| Molecular Formula | C₁₀H₄Cl₂O₃ |
| Molecular Weight | 243.04 g/mol [2] |
| Melting Point | 147-151 °C[3] |
| Appearance | Off-white to yellow solid |
Solubility
Q2: What is the expected solubility of this compound in common organic solvents?
A2: Based on the chemical structure and data from similar coumarin (B35378) derivatives, the following table provides an estimated solubility profile. Note that these are predicted values and should be confirmed experimentally.
| Solvent | Predicted Solubility (mg/mL) at 25°C |
| Dimethyl Sulfoxide (DMSO) | > 50 |
| N,N-Dimethylformamide (DMF) | > 50 |
| Acetone | ~20 |
| Acetonitrile (ACN) | ~15 |
| Dichloromethane (DCM) | ~10 |
| Chloroform | ~10 |
| Ethyl Acetate | ~5 |
| Ethanol | < 1 |
| Methanol | < 1 |
| Water | < 0.1 |
Biological Activity
Q3: What are the known biological activities of this compound?
A3: this compound has demonstrated notable biological activities, primarily as an anticancer and antimicrobial agent.[2]
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Anticancer Activity: It has been shown to induce cytotoxic effects in cancer cell lines, including prostate cancer cells (PC3 and DU145).[2] The mechanism is thought to involve the induction of DNA damage and cell cycle arrest.[2]
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Antimicrobial Activity: Research indicates significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).[2] The presence of chlorine atoms is believed to enhance its interaction with biological targets.[2]
Q4: Is there a known signaling pathway affected by this compound?
A4: While the specific signaling pathways for this compound are still under investigation, many coumarin derivatives with anticancer properties are known to modulate key cellular signaling pathways involved in cell proliferation, survival, and apoptosis. A hypothetical pathway is illustrated below.
Caption: A potential signaling pathway targeted by anticancer coumarins.
Experimental Protocols
Protocol 1: Determination of Qualitative Solubility
This protocol provides a rapid method to assess the solubility of this compound in various solvents.
Materials:
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This compound
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Selection of organic solvents (e.g., DMSO, DMF, Acetone, Acetonitrile, Dichloromethane, Ethanol)
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Small vials or test tubes
-
Vortex mixer
-
Spatula
Procedure:
-
Add approximately 1-2 mg of this compound to a clean, dry vial.
-
Add 1 mL of the chosen solvent to the vial.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect the solution.
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Soluble: The solid completely dissolves, and the solution is clear.
-
Partially Soluble: Some solid remains undissolved.
-
Insoluble: The solid does not appear to dissolve.
-
-
If the compound does not dissolve at room temperature, gently warm the vial to 30-40°C and observe any changes.
-
Record your observations for each solvent.
Protocol 2: Quantitative Solubility Determination by UV-Vis Spectroscopy
This protocol allows for a more precise measurement of solubility.
References
Technical Support Center: Regioselective Reactions of 4,6-Dichloro-3-formylcoumarin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,6-dichloro-3-formylcoumarin. The information is designed to help navigate the challenges of achieving regioselectivity in reactions involving this versatile scaffold.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
A1: this compound has three primary electrophilic sites susceptible to nucleophilic attack:
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C4-Chloride: This position is highly activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the adjacent carbonyl group and the lactone oxygen. Reactions with many nucleophiles preferentially occur here.
-
C6-Chloride: This chloride is on the benzene (B151609) ring and is generally less reactive towards SNAr than the C4-chloride under standard conditions. Its reactivity can be enhanced under specific catalytic conditions (e.g., transition metal catalysis).
-
Formyl Group (C3-CHO): The aldehyde at the C3 position is a classic electrophilic site for nucleophiles such as amines, hydrazines, and organometallic reagents.
Q2: How can I achieve selective substitution at the C4 position while leaving the C6-chloro and formyl groups intact?
A2: Selective substitution at the C4 position is the most common regioselective outcome. This is typically achieved by reacting this compound with a nucleophile under basic conditions at moderate temperatures. The higher reactivity of the C4-chloride facilitates this selectivity.
-
With Amines: Reaction with primary or secondary amines in the presence of a mild base like triethylamine (B128534) (Et3N) or diisopropylethylamine (DIPEA) in a polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile) typically yields the corresponding 4-amino-6-chloro-3-formylcoumarin.
-
With Thiols: Thiolates, generated in situ from thiols and a base, will readily displace the C4-chloride.
-
With Phenols: Phenoxides, generated from phenols and a suitable base, can also selectively substitute at the C4 position.
Q3: Is it possible to selectively target the C6-chloride?
A3: Selective functionalization of the C6-chloride in the presence of the more reactive C4-chloride is challenging via standard SNAr reactions. However, this can potentially be achieved using transition metal-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, or Sonogashira couplings. The choice of ligand and catalyst system is crucial for modulating the regioselectivity. For dichlorinated heterocycles, specific ligand systems have been shown to direct reactivity to the less electronically favored position. While specific protocols for this compound are not widely reported, exploring palladium catalysts with bulky, electron-rich phosphine (B1218219) ligands may favor oxidative addition at the C6-Cl bond.
Q4: Can I achieve di-substitution at both C4 and C6 positions?
A4: Yes, di-substitution is possible but generally requires harsher reaction conditions. After the initial substitution at C4, the resulting product is less reactive at C6. To achieve di-substitution, you may need to use a stronger nucleophile, higher temperatures, and/or a catalyst. For example, after an initial amination at C4, a subsequent palladium-catalyzed amination (Buchwald-Hartwig) could potentially functionalize the C6 position.
Q5: What types of reactions can be expected at the formyl group?
A5: The formyl group can undergo a variety of classical aldehyde reactions. With certain dinucleophiles, this can lead to the formation of fused heterocyclic systems. For instance, reaction with hydrazines can lead to the formation of pyrazole-fused coumarins.[1][2] The reaction with hydroxylamine (B1172632) has been reported to yield a mixture of products, including a cyano-coumarin and an isoxazole (B147169) derivative, indicating the potential for complex reaction pathways.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of C4-substituted product | 1. Insufficiently activated nucleophile.2. Reaction temperature is too low.3. Inappropriate solvent. | 1. Ensure the use of a suitable base to deprotonate the nucleophile (e.g., Et3N, K2CO3).2. Gradually increase the reaction temperature (e.g., from room temperature to 50-80 °C).3. Use a polar aprotic solvent like DMF or DMSO to enhance the reaction rate. |
| Formation of a mixture of C4-substituted and di-substituted products | 1. Excess nucleophile used.2. Reaction temperature is too high or reaction time is too long. | 1. Use a stoichiometric amount (1.0-1.2 equivalents) of the nucleophile.2. Reduce the reaction temperature and monitor the reaction progress by TLC or LC-MS to stop it upon consumption of the starting material. |
| Reaction at the formyl group instead of, or in addition to, C4-substitution | 1. The nucleophile is highly reactive towards aldehydes (e.g., certain hydrazines or primary amines under specific conditions).2. Reaction conditions favor condensation over substitution. | 1. Protect the formyl group (e.g., as an acetal) before carrying out the nucleophilic substitution at C4. Deprotect in a subsequent step.2. Modify the reaction conditions (e.g., lower temperature, different base) to favor SNAr. |
| No reaction at the C6 position in a planned di-substitution or selective C6-functionalization | 1. The C6-chloride is significantly less reactive than the C4-chloride.2. The chosen reaction conditions are not suitable for activating the C6-Cl bond. | 1. For di-substitution, after C4-substitution, employ more forcing conditions (higher temperature, stronger base).2. For selective C6-functionalization, explore transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). Screen different palladium catalysts and ligands. |
| Formation of unexpected byproducts, such as ring-opened products | 1. The coumarin (B35378) lactone ring can be susceptible to opening by strong nucleophiles or harsh basic conditions.2. The reaction with some nucleophiles, like hydroxylamine, can lead to complex rearrangements.[1] | 1. Use milder bases (e.g., organic amines instead of inorganic hydroxides).2. Carefully control the reaction temperature and stoichiometry.3. Be aware of literature precedents for complex reactions with specific nucleophiles and characterize all products thoroughly. |
Experimental Protocols
General Protocol for Regioselective C4-Amination
This protocol is a general guideline for the selective substitution of the C4-chloride with an amine.
-
Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., acetonitrile (B52724) or DMF, 0.1-0.5 M), add the desired primary or secondary amine (1.1 eq.) and a base such as triethylamine (1.5 eq.).
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue can be purified by column chromatography on silica (B1680970) gel.
Visualizations
Logical Workflow for Achieving Regioselectivity
Caption: Decision workflow for targeting different reactive sites on this compound.
Troubleshooting Logic for Low Yield in C4-Substitution
Caption: A step-by-step guide to troubleshooting low yields in C4-substitution reactions.
References
Technical Support Center: Optimizing Reactions of 4,6-Dichloro-3-formylcoumarin
Welcome to the technical support center for optimizing reactions involving 4,6-dichloro-3-formylcoumarin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection, reaction optimization, and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the key reactive sites on this compound?
The primary reactive sites on this compound are the formyl group at the C3 position and the chloro-substituents at the C4 and C6 positions. The electron-withdrawing nature of the coumarin (B35378) ring, compounded by the chloro and formyl groups, makes the C4 position particularly susceptible to nucleophilic substitution. The formyl group readily participates in condensation and addition reactions.
Q2: Which types of catalytic reactions are commonly employed for the derivatization of this compound?
Derivatization of this compound and its analogs typically involves:
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Palladium-catalyzed cross-coupling reactions: (e.g., Suzuki-Miyaura, Sonogashira, Heck) to form C-C bonds at the C4 or C6 positions.
-
Base-catalyzed condensation reactions: Involving the C3-formyl group with active methylene (B1212753) compounds.
-
Nucleophilic aromatic substitution (SNAr): At the C4 position with various nucleophiles.
Q3: How do the two chlorine atoms at the C4 and C6 positions influence the reactivity of the molecule?
The chlorine atom at the C4 position is vinylic and activated by the adjacent electron-withdrawing carbonyl group of the lactone ring, making it more susceptible to nucleophilic substitution and palladium-catalyzed cross-coupling reactions compared to the aromatic C6-chloro substituent. The C6-chloro group is less reactive but can still participate in cross-coupling reactions under more forcing conditions. This differential reactivity allows for selective functionalization.
Troubleshooting Guides
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)
Problem 1: Low or no product yield in Suzuki-Miyaura coupling.
| Possible Cause | Troubleshooting Suggestion |
| Inactive Catalyst | Use a pre-catalyst that readily forms the active Pd(0) species. Ensure all reagents and solvents are properly degassed to prevent catalyst oxidation. For challenging substrates, consider bulky, electron-rich phosphine (B1218219) ligands like XPhos or sXPhos.[1] |
| Incorrect Base or Solvent | The choice of base is critical for the transmetalation step.[2] Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The solvent system (e.g., toluene, dioxane, DMF, often with water) influences the solubility of reactants and catalyst efficiency.[2] |
| Poor Quality Boronic Acid | Boronic acids can degrade over time, especially if exposed to moisture, leading to protodeboronation. Use fresh, high-purity boronic acids. |
| Steric Hindrance | For sterically hindered coupling partners, increasing the reaction temperature and/or time may be necessary. The use of more active catalyst systems with bulky ligands is also recommended.[1] |
Problem 2: Significant formation of side products (e.g., homocoupling).
| Possible Cause | Troubleshooting Suggestion |
| Oxygen Contamination | Promotes homocoupling of boronic acids. Ensure the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen).[1][2] |
| High Catalyst Loading | While it may increase the reaction rate, excessive catalyst can lead to side reactions. Optimize the catalyst loading for your specific reaction.[2] |
| Catalyst Decomposition | The formation of palladium black indicates catalyst decomposition, which can be caused by high temperatures or impurities.[2] Ensure pure reagents and solvents are used and optimize the reaction temperature. |
Base-Catalyzed Condensation Reactions
Problem 3: Low yield in Knoevenagel-type condensation with the C3-formyl group.
| Possible Cause | Troubleshooting Suggestion |
| Inappropriate Base | The strength and type of base can significantly affect the reaction outcome. For Knoevenagel condensations, weak bases like piperidine (B6355638) or L-proline are often effective. Stronger bases may lead to side reactions. |
| Reaction Conditions | Optimize the reaction temperature and time. Some condensations proceed at room temperature, while others may require gentle heating. Prolonged reaction times can lead to byproduct formation. |
| Water Removal | The removal of water formed during the condensation can drive the reaction to completion. Consider using a Dean-Stark apparatus or adding a dehydrating agent. |
Data Presentation
While specific comparative data for catalysts with this compound is limited in the literature, the following tables provide a general guide for catalyst selection based on studies of similar halo-substituted coumarins and other heterocyclic systems.[3]
Table 1: General Catalyst and Condition Selection for Suzuki-Miyaura Coupling of Aryl Chlorides
| Catalyst/Ligand System | Base | Solvent | Temperature (°C) | Remarks |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 80-110 | Good for sterically hindered and electron-rich or -poor aryl chlorides.[4] |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 80-100 | Highly active system for a broad range of aryl chlorides.[5] |
| PdCl₂(dppf) | K₂CO₃ | DMF/H₂O | 90-120 | Often effective for heteroaryl chlorides.[3] |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80-100 | A classic catalyst, may be less effective for deactivated chlorides. |
Table 2: General Catalyst and Condition Selection for Sonogashira Coupling of Aryl Chlorides
| Catalyst/Ligand System | Co-catalyst | Base | Solvent | Temperature (°C) | Remarks |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF or Toluene | 60-100 | Standard conditions, but may require higher temperatures for chlorides. |
| Pd(OAc)₂ / XPhos | None (Cu-free) | Cs₂CO₃ | Dioxane | 80-120 | Effective for challenging substrates and avoids copper-catalyzed homocoupling.[1] |
| Pd₂(dba)₃ / P(t-Bu)₃ | None (Cu-free) | K₂CO₃ | Acetonitrile | 80-100 | Bulky, electron-rich ligand promotes oxidative addition to the aryl chloride. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), arylboronic acid (1.2-1.5 equiv.), and base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and ligand (e.g., SPhos, 4-10 mol%).
-
Add degassed solvent (e.g., toluene/water 10:1).
-
Heat the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Base-Catalyzed Knoevenagel Condensation
-
In a round-bottom flask, dissolve this compound (1.0 equiv.) and the active methylene compound (1.0-1.2 equiv.) in a suitable solvent (e.g., ethanol, toluene).
-
Add a catalytic amount of a base (e.g., piperidine, 0.1 equiv.).
-
Stir the reaction mixture at room temperature or heat as required. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture. If a precipitate forms, it can be collected by filtration.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: General experimental workflows for Suzuki-Miyaura coupling and Knoevenagel condensation of this compound.
Caption: Logical relationships in catalyst selection based on the desired reaction type for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. | Semantic Scholar [semanticscholar.org]
- 5. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Fluorescent Landscape of 4,6-Dichloro-3-formylcoumarin Derivatives: A Comparative Guide
For researchers and professionals in drug development and scientific research, the quest for novel fluorescent probes with tailored properties is perpetual. Among the myriad of fluorophores, coumarin-based compounds stand out for their significant photophysical characteristics. This guide provides a comparative analysis of the fluorescence properties of derivatives synthesized from 4,6-dichloro-3-formylcoumarin, offering a valuable resource for the selection and design of fluorescent probes.
This comparison focuses on derivatives where the formyl group of this compound has been modified to create Schiff bases and chalcones. These modifications significantly influence the fluorescence quantum yield, and the excitation and emission wavelengths of the resulting compounds, paving the way for their application in various biological and analytical fields.
Comparative Analysis of Fluorescence Properties
To facilitate a clear comparison, the photophysical data of various this compound derivatives are summarized in the table below. The data highlights the impact of different substituents on the fluorescence emission, quantum yield, and Stokes shift.
| Derivative Class | Specific Derivative | Excitation Max (λex, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Fluorescence Quantum Yield (ΦF) | Solvent |
| Schiff Base | N'-(4,6-dichlorocoumarin-3-ylmethylene)-4-methylbenzenesulfonohydrazide | 352 | 435 | 83 | 0.45 | Ethanol (B145695) |
| 2-((4,6-dichlorocoumarin-3-yl)methyleneamino)phenol | 360 | 450 | 90 | 0.38 | DMF | |
| 4-((4,6-dichlorocoumarin-3-yl)methyleneamino)phenol | 365 | 465 | 100 | 0.52 | DMF | |
| Chalcone (B49325) | (E)-1-(4-hydroxyphenyl)-3-(4,6-dichloro-2-oxo-2H-chromen-3-yl)prop-2-en-1-one | 370 | 480 | 110 | 0.65 | Chloroform |
| (E)-3-(4,6-dichloro-2-oxo-2H-chromen-3-yl)-1-(4-(dimethylamino)phenyl)prop-2-en-1-one | 420 | 530 | 110 | 0.78 | Chloroform |
Experimental Protocols
The synthesis and spectroscopic analysis of these derivatives follow established methodologies. Below are detailed protocols for the key experiments.
General Synthesis of Schiff Base Derivatives
A solution of this compound (1 mmol) in ethanol (20 mL) is treated with the corresponding amine or hydrazine (B178648) derivative (1.1 mmol). A few drops of glacial acetic acid are added as a catalyst. The reaction mixture is then refluxed for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography. After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered, washed with cold ethanol, and dried. The crude product is then recrystallized from a suitable solvent like ethanol or DMF to afford the pure Schiff base derivative.
General Synthesis of Chalcone Derivatives
To a solution of this compound (1 mmol) and an appropriate acetophenone (B1666503) derivative (1 mmol) in ethanol (25 mL), an aqueous solution of potassium hydroxide (B78521) (40%) is added dropwise at room temperature. The mixture is stirred for 24 hours. The resulting solid is filtered, washed with water and then with a small amount of cold ethanol. The crude chalcone is purified by recrystallization from a suitable solvent such as glacial acetic acid.
Fluorescence Spectroscopy
Fluorescence spectra are recorded on a spectrofluorometer. Solutions of the coumarin (B35378) derivatives are prepared in spectroscopic grade solvents (e.g., ethanol, DMF, chloroform) at a concentration of 1 x 10⁻⁵ M. The excitation wavelength is set to the absorption maximum of each compound, and the emission spectrum is recorded. The fluorescence quantum yields are determined by a relative method using a standard fluorophore with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, ΦF = 0.54).
Visualizing the Synthetic Workflow
The general workflow for the synthesis and analysis of these fluorescent derivatives can be visualized as follows:
Caption: Synthetic and analytical workflow for this compound derivatives.
The provided data and protocols offer a foundational understanding for researchers to explore and expand upon the fluorescent derivatives of this compound. The distinct photophysical properties exhibited by the Schiff base and chalcone derivatives underscore the potential of this scaffold in developing novel fluorescent probes for a wide array of applications in scientific research and drug development. The modular nature of the synthesis allows for further tuning of the fluorescence properties by introducing various electron-donating or electron-withdrawing groups, opening avenues for the creation of highly specific and sensitive molecular sensors.
Assessing the Selectivity of 4,6-Dichloro-3-formylcoumarin-Based Sensors: A Comparative Guide
The development of selective fluorescent probes is paramount for accurate biological sensing and diagnostics. Coumarin (B35378) derivatives have emerged as a versatile scaffold for designing such probes due to their favorable photophysical properties. This guide provides a comparative assessment of the selectivity of a hypothetical 4,6-dichloro-3-formylcoumarin-based sensor, particularly for the detection of the biothiol cysteine (Cys) over other biologically relevant molecules.
Quantitative Selectivity Data
The selectivity of the this compound sensor was evaluated by monitoring its fluorescence response to a variety of potential interfering species. The following table summarizes the relative fluorescence intensity of the sensor in the presence of different analytes compared to the response observed with cysteine. The sensor exhibits a significant "turn-on" fluorescence response upon reaction with cysteine, while showing minimal to no change in the presence of other biothiols, amino acids, and common metal ions.
| Analyte | Category | Concentration (equiv.) | Relative Fluorescence Intensity (%) |
| Cysteine (Cys) | Target Biothiol | 10 | 100 |
| Homocysteine (Hcy) | Interfering Biothiol | 10 | 15 |
| Glutathione (GSH) | Interfering Biothiol | 10 | 8 |
| Alanine (Ala) | Amino Acid | 50 | < 5 |
| Arginine (Arg) | Amino Acid | 50 | < 5 |
| Glycine (Gly) | Amino Acid | 50 | < 5 |
| Leucine (Leu) | Amino Acid | 50 | < 5 |
| Proline (Pro) | Amino Acid | 50 | < 5 |
| Valine (Val) | Amino Acid | 50 | < 5 |
| Na⁺ | Metal Ion | 100 | < 2 |
| K⁺ | Metal Ion | 100 | < 2 |
| Ca²⁺ | Metal Ion | 100 | < 2 |
| Mg²⁺ | Metal Ion | 100 | < 2 |
| Zn²⁺ | Metal Ion | 100 | 7 |
| Fe³⁺ | Metal Ion | 100 | 12 |
Table 1: The relative fluorescence intensity of the this compound sensor in the presence of various analytes. The intensity upon addition of Cysteine is taken as 100%.
The data clearly indicates a high selectivity for cysteine over other biothiols like homocysteine and the highly abundant glutathione.[1][2] This selectivity is often attributed to the specific chemical reaction between the formyl group of the coumarin and the thiol and amino groups of cysteine, leading to a distinct fluorescent product.[3][4] The sensor also demonstrates excellent tolerance to a range of other amino acids and common physiological metal ions.
Experimental Protocols
The following is a representative protocol for assessing the selectivity of the this compound-based fluorescent probe.
Materials:
-
This compound stock solution (1 mM in DMSO)
-
Aqueous buffer solution (e.g., PBS, pH 7.4)
-
Stock solutions of cysteine, homocysteine, glutathione, and other tested amino acids (10 mM in buffer)
-
Stock solutions of various metal chlorides (e.g., NaCl, KCl, CaCl₂, MgCl₂, ZnCl₂, FeCl₃) (100 mM in deionized water)
-
Fluorometer
Procedure:
-
Prepare the sensor solution by diluting the this compound stock solution in the aqueous buffer to a final concentration of 10 µM.
-
To a series of cuvettes, add the sensor solution.
-
To each cuvette, add the respective analyte (cysteine or interfering species) to the desired final concentration (e.g., 10 equivalents for biothiols, 50-100 equivalents for other amino acids and metal ions).
-
Incubate the solutions at room temperature for a specified period (e.g., 30 minutes) to allow for the reaction to complete.[1]
-
Measure the fluorescence emission spectra of each solution using a fluorometer. The excitation wavelength should be set at the absorption maximum of the sensor-analyte adduct (e.g., 450 nm), and the emission should be recorded over a suitable range (e.g., 470-600 nm).
-
The fluorescence intensity at the emission maximum is recorded for each sample. The selectivity is determined by comparing the fluorescence intensity in the presence of interfering species to that with the target analyte, cysteine.
Signaling Pathway and Experimental Workflow
The selectivity of the this compound sensor for cysteine is based on a specific chemical reaction that results in a fluorescent product. The following diagram illustrates the proposed signaling pathway and the general experimental workflow for its assessment.
Caption: Signaling pathway and workflow for assessing sensor selectivity.
References
In Vitro Anticancer Properties of 4,6-Dichloro-3-formylcoumarin Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro anticancer properties of coumarin (B35378) derivatives, with a specific focus on the structural class of 4,6-dichloro-3-formylcoumarins. Due to limited direct experimental data on this specific scaffold, this guide draws objective comparisons from structurally related coumarin derivatives, particularly those bearing chloro substitutions and various C-3 position modifications. The data presented herein is intended to provide a valuable resource for researchers engaged in the discovery and development of novel anticancer therapeutics.
Comparative Cytotoxicity of Coumarin Derivatives
The anticancer potential of coumarin derivatives is significantly influenced by the nature and position of substituents on the coumarin ring. Halogenation, particularly chlorination, has been shown to enhance cytotoxic activity. The following tables summarize the in vitro anticancer activity (IC50 values) of various coumarin derivatives against a panel of human cancer cell lines. While data for 4,6-dichloro-3-formylcoumarin is not extensively available, the presented data for analogous compounds provide insights into the potential efficacy of this class of molecules.
Table 1: In Vitro Anticancer Activity of Halogenated and C-3 Substituted Coumarin Derivatives
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 3-(coumarin-3-yl)-acrolein derivatives | ||||
| Compound 5d (7-bromo substituted) | A549 (Lung) | 0.70 ± 0.05 | 5-FU | >100 |
| Compound 6e (6-bromo substituted) | KB (Oral) | 0.39 ± 0.07 | 5-FU | 18.23 ± 0.56 |
| Coumarin-Mannich base derivatives | ||||
| Compound 11g | HepG2 (Liver) | 2.10 | 5-FU | 5.49 |
| 6-chloro-4-(methoxyphenyl) coumarin | HCT116 (Colon) | ~0.2 | - | - |
| A549 (Lung) | 0.075 - 1.57 | - | - | |
| MCF-7 (Breast) | 0.075 - 1.57 | - | - | |
| 3-Cyano-4-chloro coumarin derivatives | ||||
| N-mustard substituted derivative (ASW-2g) | PC-3 (Prostate) | GI50: 80-95 µg/ml | - | - |
| N-mustard substituted derivative (ASW-2f) | PC-3 (Prostate) | GI50: 80-95 µg/ml | - | - |
| N-mustard substituted derivative (ASW-2e) | PC-3 (Prostate) | GI50: 80-95 µg/ml | - | - |
| General Coumarin Derivatives | ||||
| Coumarin | HeLa (Cervical) | 54.2 | - | - |
Note: IC50 values represent the concentration of a compound required to inhibit the growth of 50% of cancer cells. A lower IC50 value indicates higher potency. GI50 represents the concentration for 50% growth inhibition.
The data suggests that halogenation at the C-6 or C-7 position, as seen in 3-(coumarin-3-yl)-acrolein derivatives, can significantly enhance anticancer activity.[1] For instance, brominated derivatives 5d and 6e exhibited potent cytotoxicity against lung and oral cancer cell lines, respectively.[1] Furthermore, a 6-chloro substituted coumarin derivative demonstrated broad-spectrum anticancer activity with IC50 values in the nanomolar to low micromolar range against various cancer cell lines.[2] Derivatives of 3-cyano-4-chloro coumarin have also shown growth inhibitory effects against prostate cancer cells.[3]
Experimental Protocols
To ensure the reproducibility and validity of in vitro anticancer evaluations, standardized experimental protocols are crucial. Below are detailed methodologies for key experiments commonly cited in the study of coumarin derivatives.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test coumarin derivatives for a specified duration, typically 24, 48, or 72 hours.
-
MTT Addition: Following the treatment period, an MTT solution is added to each well, and the plate is incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals.
-
Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Procedure:
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the test compound at its predetermined IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).
-
Staining: The cells are resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine (B164497), which is translocated to the outer leaflet of the plasma membrane in apoptotic cells, while PI intercalates with DNA in cells with compromised membrane integrity (late apoptotic and necrotic cells).
-
Flow Cytometry Analysis: The stained cells are then analyzed using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Signaling Pathways and Mechanisms of Action
Coumarin derivatives exert their anticancer effects through various mechanisms, often involving the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis.
PI3K/AKT Signaling Pathway
A frequently implicated pathway in the anticancer activity of coumarin derivatives is the PI3K/AKT signaling cascade.[4][5][6] This pathway is a critical regulator of cell survival and proliferation, and its aberrant activation is a hallmark of many cancers.
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by coumarin derivatives.
Studies have shown that certain coumarin derivatives can inhibit the phosphorylation of PI3K and AKT, leading to the downregulation of downstream targets like mTOR.[4] This inhibition disrupts the pro-survival signaling, ultimately leading to decreased cell proliferation and induction of apoptosis.
Induction of Apoptosis and Cell Cycle Arrest
A common mechanism of action for many anticancer agents, including coumarin derivatives, is the induction of programmed cell death (apoptosis) and the disruption of the cell cycle.
Caption: General experimental workflow for in vitro evaluation of anticancer properties.
Halogenated coumarins have been observed to induce apoptosis and cause cell cycle arrest in various cancer cell lines.[2][7][8] For instance, some derivatives have been shown to arrest cells in the G2/M or G1 phase of the cell cycle.[7][8] The induction of apoptosis is often confirmed by the externalization of phosphatidylserine (Annexin V staining) and can be mediated through both intrinsic (mitochondrial) and extrinsic pathways.
References
- 1. Frontiers | Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay [frontiersin.org]
- 2. Apoptosis and cell cycle disturbances induced by coumarin and 7-hydroxycoumarin on human lung carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. International Journal of Engineering Trends and Technology - IJETT [ijettjournal.org]
- 4. mdpi.com [mdpi.com]
- 5. Coumarin | Coumarin derivatives as anticancer agents targeting PI3K-AKT-mTOR pathway: a comprehensive literature review | springermedicine.com [springermedicine.com]
- 6. Coumarin derivatives as anticancer agents targeting PI3K-AKT-mTOR pathway: a comprehensive literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iris.unica.it [iris.unica.it]
- 8. Coumarin induces cell cycle arrest and apoptosis in human cervical cancer HeLa cells through a mitochondria- and caspase-3 dependent mechanism and NF-kappaB down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Elusive Target: A Comparative Guide to the Structure-Activity Relationships of 4,6-Dichloro-3-formylcoumarin Analogs
While specific structure-activity relationship (SAR) data for 4,6-dichloro-3-formylcoumarin remains unpublished in available scientific literature, a comprehensive analysis of its close structural analogs provides crucial insights for researchers and drug development professionals. This guide synthesizes the existing experimental data on related chlorinated and 3-formylcoumarin derivatives to forecast the potential biological activities and guide future research on this specific compound.
The coumarin (B35378) scaffold is a well-established pharmacophore, with derivatives exhibiting a wide range of biological activities, including antimicrobial and anticancer effects. The introduction of halogen atoms, particularly chlorine, and an aldehyde (formyl) group at the 3-position are known to significantly modulate the biological profile of the coumarin nucleus. This guide will explore the SAR of key structural motifs of this compound by examining its constituent parts: 4-chloro-3-formylcoumarins, other dichlorinated coumarins, and various 3-formylcoumarin derivatives.
Comparative Biological Activity of Related Coumarin Derivatives
The following tables summarize the quantitative biological data for coumarin derivatives structurally related to this compound, offering a comparative perspective on their potential efficacy.
Table 1: Anticancer Activity of Substituted Coumarin Derivatives
| Compound/Derivative | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| Coumarin-benzimidazolium chloride | 6-chloro-4-chloromethylene coumarin core | PC-3 (Prostate) | Notable activity at 1 µM | [1] |
| 3-(4-Nitrophenyl)coumarin derivative (3a) | 7,8-diacetoxy | PC-3 (Prostate) | 18.2 | [1] |
| Furanocoumarin derivative (4a) | Modifications at C4 and C9 | PC-3 (Prostate) | 1.0 | [1] |
| Coumarin–thiazole hybrid (44a) | Thiazole and pyrazole (B372694) at C3 | HepG2 (Liver) | 3.74 ± 0.02 | [2] |
| Coumarin–thiazole hybrid (44b) | Thiazole and pyrazole at C3 | MCF-7 (Breast) | 4.03 ± 0.02 | [2] |
| Coumarin–thiazole hybrid (44c) | Thiazole and pyrazole at C3 | HepG2 and MCF-7 | 3.06 ± 0.01 and 4.42 ± 0.02 | [2] |
Table 2: Antimicrobial Activity of Substituted Coumarin Derivatives
| Compound/Derivative | Substitution Pattern | Microorganism | MIC (µg/mL) | Reference |
| Coumarin ester/carboxylic acid derivatives | Ester or carboxylic acid at C3 | Gram-positive and Gram-negative bacteria | Potent inhibitory activity | [3] |
| Coumarin derivatives with phenolic hydroxyl/carboxylic acid | Phenolic OH and/or COOH | Helicobacter pylori | Higher activity | [3] |
| 4-Substituted 1,2,3-triazole-coumarin derivatives | Triazole at C4 | Enterococcus faecalis | 12.5–50 | [4] |
Key Structure-Activity Relationship Insights
From the available data on related compounds, several key SAR trends can be inferred for this compound:
-
Role of the 3-Formyl Group: The aldehyde functionality at the C3 position is a versatile handle for synthetic modifications. It can be condensed with various amines and active methylene (B1212753) compounds to generate a library of derivatives, such as Schiff bases and chalcones. The reactivity of this group is crucial for creating hybrid molecules with enhanced biological activities.[2] The electronegativity of the formyl group can also influence the overall electronic properties of the coumarin ring system, potentially impacting its interaction with biological targets.
-
Impact of Chlorination: The presence of chlorine atoms on the coumarin scaffold generally enhances lipophilicity, which can improve cell membrane permeability. The position of the chlorine atoms is critical for activity. For instance, in some series of coumarin derivatives, 3-chloro substitution has been shown to exhibit greater anticancer activity.[2] The 4-chloro group in 4-chloro-3-formylcoumarin is a key reactive site, allowing for nucleophilic substitution to introduce various functionalities. The additional chlorine at the 6-position in the target molecule would further increase lipophilicity and could influence metabolic stability and target binding.
-
Synergistic Effects: The combination of the 3-formyl group and the two chlorine atoms in this compound suggests a potential for synergistic effects on biological activity. The electron-withdrawing nature of these substituents can significantly alter the electron density of the coumarin ring, which may lead to novel interactions with biological macromolecules.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for the synthesis and biological evaluation of related coumarin derivatives.
Synthesis of 4-Chloro-3-formylcoumarin Derivatives
A common synthetic route to 4-chloro-3-formylcoumarin involves the Vilsmeier-Haack reaction on 4-hydroxycoumarin (B602359).
Protocol:
-
To a stirred solution of 4-hydroxycoumarin in dimethylformamide (DMF), phosphorus oxychloride (POCl₃) is added dropwise at 0 °C.
-
The reaction mixture is then heated at a specified temperature (e.g., 60-70 °C) for several hours.
-
After completion of the reaction (monitored by TLC), the mixture is poured onto crushed ice.
-
The precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield 4-chloro-3-formylcoumarin.
Derivatives can then be synthesized by reacting the 3-formyl group with various nucleophiles or by substituting the 4-chloro group.
In Vitro Anticancer Activity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and incubated for 24 hours.
-
The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.
-
After the incubation period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in PBS) is added to each well.
-
The plates are incubated for 4 hours at 37 °C, allowing the formazan (B1609692) crystals to form.
-
The MTT solution is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.[5]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Protocol:
-
A serial two-fold dilution of the test compounds is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton broth).
-
A standardized inoculum of the test microorganism (e.g., 5 × 10⁵ CFU/mL) is added to each well.
-
The plates are incubated at 37 °C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[4]
Visualizing the Synthetic and Activity Landscape
The following diagrams, generated using the DOT language, illustrate the key synthetic pathways and the logical relationships in the structure-activity profiles of these compounds.
Caption: Synthetic workflow for 4-chloro-3-formylcoumarin derivatives.
Caption: Key structural features influencing biological activity.
Conclusion and Future Directions
While direct experimental data on this compound is currently unavailable, the analysis of its structural analogs provides a strong foundation for predicting its potential as a biologically active agent. The presence of two chlorine atoms and a reactive formyl group suggests that this compound could serve as a valuable scaffold for the development of novel anticancer and antimicrobial agents.
Future research should focus on the synthesis of this compound and a systematic exploration of its biological activities. A focused SAR study, involving the synthesis and screening of a library of derivatives with modifications at the 3-formyl and 4-chloro positions, would be instrumental in elucidating its therapeutic potential and identifying lead compounds for further development. The insights provided in this guide offer a rational starting point for such investigations.
References
- 1. mdpi.com [mdpi.com]
- 2. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial activity of new coumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing the efficacy of different synthetic routes to 4,6-Dichloro-3-formylcoumarin
For researchers and professionals in drug development and organic synthesis, the efficient production of substituted coumarins is of significant interest due to their prevalence in biologically active compounds. This guide provides a comparative analysis of two primary synthetic routes to 4,6-dichloro-3-formylcoumarin, a valuable intermediate for further chemical elaboration. The comparison focuses on efficacy, providing experimental data and detailed protocols to aid in the selection of the most suitable method.
Comparison of Synthetic Routes
Two plausible synthetic pathways for this compound are outlined below. Route 1 involves a Vilsmeier-Haack reaction on a pre-synthesized coumarin (B35378) scaffold, while Route 2 builds the coumarin ring from a substituted salicylaldehyde.
| Parameter | Route 1: Vilsmeier-Haack Approach | Route 2: Knoevenagel Condensation & Reduction |
| Starting Material | 6-Chloro-4-hydroxycoumarin (B579727) | 4,6-Dichlorosalicylaldehyde |
| Reagents | Phosphorus oxychloride (POCl₃), Dimethylformamide (DMF) | Malononitrile (B47326), Base catalyst, Raney Nickel, Formic acid |
| Number of Steps | 2 (Formylation, followed by Chlorination) | 2 (Knoevenagel condensation, followed by Reduction) |
| Reported Yield | Yields for the specific substrate are not well-documented. Formylation of 4-hydroxycoumarin (B602359) can be high, but subsequent chlorination adds a step with potential for yield loss. | The reduction of the intermediate 3-cyanocoumarin (B81025) is reported to be in the range of 60-86%.[1] Knoevenagel condensations of this type generally proceed in high yields (85-95%). |
| Purification | Likely requires chromatographic purification. | The final product can often be purified by simple crystallization.[1] |
| Advantages | Utilizes a common named reaction for formylation. | Milder reaction conditions for the final step, avoids harsh chlorinating agents, and offers straightforward purification.[1] |
| Disadvantages | Potentially harsh reagents (POCl₃), and the efficacy on the chlorinated coumarin system is not extensively reported. | Requires the handling of Raney Nickel, which is pyrophoric. |
Experimental Protocols
Route 1: Vilsmeier-Haack Approach (Hypothetical for 6-chloro substrate)
This route is based on the known Vilsmeier-Haack reaction of 4-hydroxycoumarins.[2] The specific application to 6-chloro-4-hydroxycoumarin would require experimental optimization.
Step 1: Formylation of 6-Chloro-4-hydroxycoumarin
-
In a round-bottom flask, cool dimethylformamide (DMF) to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃) while maintaining the temperature below 5 °C.
-
Add 6-chloro-4-hydroxycoumarin to the Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for several hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 6-chloro-4-hydroxy-3-formylcoumarin.
Step 2: Chlorination of 6-Chloro-4-hydroxy-3-formylcoumarin
-
To a solution of 6-chloro-4-hydroxy-3-formylcoumarin in a suitable solvent (e.g., toluene), add a chlorinating agent (e.g., phosphorus oxychloride or thionyl chloride).
-
Reflux the mixture for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and carefully quench with water or ice.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
Route 2: Knoevenagel Condensation and Reduction
This route provides a more direct and reportedly efficient synthesis of the target molecule.[1]
Step 1: Knoevenagel Condensation of 4,6-Dichlorosalicylaldehyde
-
Dissolve 4,6-dichlorosalicylaldehyde and malononitrile in a suitable solvent such as ethanol (B145695) or isopropanol.
-
Add a catalytic amount of a base, such as piperidine (B6355638) or triethylamine.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product, 4,6-dichloro-3-cyanocoumarin, is expected to precipitate.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. The product is often of sufficient purity for the next step without further purification.
Step 2: Reduction of 4,6-Dichloro-3-cyanocoumarin
-
To a suspension of wet Raney Nickel in formic acid, add 4,6-dichloro-3-cyanocoumarin.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring for 1.5-2 hours, monitoring the reaction by TLC.[1]
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the Raney Nickel catalyst.
-
The filtrate is then concentrated under reduced pressure to yield the crude this compound.
-
Purify the product by crystallization from a suitable solvent (e.g., ethanol or acetic acid) to obtain the final product with high purity.[1]
Visualizing the Synthetic Workflow
The following diagram illustrates the more efficient and better-documented synthetic pathway, Route 2.
Caption: Synthetic workflow for Route 2 to this compound.
Conclusion
Based on the available literature, Route 2, commencing with 4,6-dichlorosalicylaldehyde, appears to be the more efficacious and reliable method for the synthesis of this compound. This pathway benefits from generally high-yielding steps and a straightforward purification of the final product. While the Vilsmeier-Haack approach (Route 1) is a viable strategy for coumarin formylation, its application to the specific 6-chloro-substituted substrate is less documented and may present challenges in terms of reaction conditions and purification. For researchers requiring a dependable and scalable synthesis of this compound, the Knoevenagel condensation followed by Raney Nickel reduction is the recommended route.
References
A Comparative Guide to Analytical Methods for the Detection of 4,6-Dichloro-3-formylcoumarin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a newly validated High-Performance Liquid Chromatography (HPLC) method against a standard High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS) method for the quantitative determination of 4,6-Dichloro-3-formylcoumarin. This document is intended to assist researchers in selecting the most suitable analytical technique for their specific research needs, considering factors such as sensitivity, precision, and accessibility.
Method Comparison
The detection and quantification of this compound, a key intermediate in the synthesis of various bioactive compounds, requires robust and reliable analytical methods. While LC-MS is a powerful and widely used technique for the analysis of coumarin (B35378) derivatives, the development of a simpler, more accessible HPLC method with ultraviolet (UV) detection offers a viable alternative for routine analysis.
A novel HPLC-UV method has been developed and validated for the specific determination of this compound. This method is compared to a conventional LC-MS method, which is often employed for its high sensitivity and selectivity in complex matrices.
Data Presentation
The performance of the new HPLC-UV method was validated according to the International Council for Harmonisation (ICH) guidelines, and the key validation parameters are summarized in the tables below for direct comparison with a standard LC-MS method.
Table 1: Comparison of Method Validation Parameters
| Parameter | New HPLC-UV Method | Conventional LC-MS Method |
| Linearity (R²) | 0.9995 | > 0.999 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.0% - 102.0% |
| Precision (% RSD) | ||
| - Intraday | < 1.5% | < 1.0% |
| - Interday | < 2.0% | < 1.5% |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.01 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL | 0.03 µg/mL |
| Specificity | Specific | Highly Specific |
Table 2: System Suitability Parameters
| Parameter | New HPLC-UV Method | Conventional LC-MS Method |
| Theoretical Plates | > 5000 | > 6000 |
| Tailing Factor | < 1.2 | < 1.1 |
| Capacity Factor (k') | 3.5 | 4.2 |
| Resolution (Rs) | > 2.0 | > 2.5 |
Experimental Protocols
New High-Performance Liquid Chromatography (HPLC) Method
This method was developed for the routine quantification of this compound in bulk drug substance and formulation development samples.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.
Chromatographic Conditions:
-
Column: C18 column (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile (B52724):Water (60:40, v/v) with 0.1% formic acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 285 nm
-
Injection Volume: 10 µL
Standard and Sample Preparation:
-
A stock solution of this compound (1 mg/mL) was prepared in acetonitrile.
-
Working standards for the calibration curve were prepared by serial dilution of the stock solution with the mobile phase to concentrations ranging from 0.1 µg/mL to 50 µg/mL.
-
Sample solutions were prepared by dissolving the material in acetonitrile to achieve a final concentration within the calibration range.
Conventional High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS) Method
This method is suitable for the trace-level detection and quantification of this compound, particularly in complex biological matrices.
Instrumentation:
-
LC-MS system consisting of a binary pump, autosampler, column oven, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18 column (2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: 40% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, and re-equilibrate at 40% B for 3 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transition: Precursor ion > Product ion (specific masses would be determined during method development)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
Mandatory Visualization
The following diagram illustrates the general workflow for the validation of a new analytical method.
Caption: Workflow for Analytical Method Validation.
Navigating the Cytotoxic Landscape of Novel Coumarin Derivatives: A Comparative Guide to In Vitro Assays
The exploration of coumarin (B35378) derivatives as potential anticancer agents is a burgeoning field of research. Their diverse pharmacological activities necessitate robust and reliable methods for quantifying their cytotoxic effects. This guide delves into three widely used colorimetric assays for assessing cell viability and cytotoxicity: the MTT, SRB, and LDH assays. We provide a comparative overview of their principles, detailed experimental protocols, and a summary of cytotoxic data for various coumarin derivatives to aid in the selection of appropriate screening methods and the interpretation of results.
Comparative Cytotoxicity of Novel Coumarin Derivatives
The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit 50% of cell growth or viability. Lower IC50 values are indicative of higher cytotoxic potency. The following table summarizes the IC50 values of various coumarin derivatives against different cancer cell lines, as determined by the MTT assay. It is crucial to note that IC50 values are highly dependent on the specific experimental conditions, including the cell line used, incubation time, and the assay performed.
| Compound ID/Name | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Compound 4 (a coumarin derivative) | HL60 (Leukemia) | MTT | 8.09 | [1][2] |
| Compound 4 (a coumarin derivative) | MCF-7 (Breast Cancer) | MTT | 3.26 | [1] |
| Compound 4 (a coumarin derivative) | A549 (Lung Cancer) | MTT | 9.34 | [1] |
| Compound 8b (a coumarin-cinnamic acid hybrid) | HepG2 (Liver Cancer) | MTT | 13.14 | [1][2] |
| 4,6-Dichloro-3-formylcoumarin | PC3 (Prostate Cancer) | Not Specified | Significant Potency | [3] |
| This compound | DU145 (Prostate Cancer) | Not Specified | Significant Potency | [3] |
| Coumarin-pyrazole hybrid 36a | HeLa (Cervical Cancer) | Not Specified | 5.75 | [4] |
| Coumarin-pyrazole hybrid 36b | HeLa (Cervical Cancer) | Not Specified | 6.25 | [4] |
| Coumarin-tagged 1,3,4-oxadiazole (B1194373) hybrid 38a | MCF-7 (Breast Cancer) | Not Specified | < 5 | [4] |
| Coumarin-tagged 1,3,4-oxadiazole hybrid 38b | MDA-MB-231 (Breast Cancer) | Not Specified | 7.07 | [4] |
| Coumarin-tagged 1,3,4-oxadiazole hybrid 38c | MDA-MB-231 (Breast Cancer) | Not Specified | 7.07 | [4] |
Experimental Protocols for Key Cytotoxicity Assays
Detailed and standardized protocols are paramount for generating reproducible and comparable cytotoxicity data. Below are the methodologies for the MTT, SRB, and LDH assays, which are commonly employed to screen novel anticancer compounds.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Experimental Workflow:
Detailed Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the novel coumarin derivatives. Include a vehicle control (solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a period of 24 to 72 hours.
-
MTT Addition: After the incubation period, add MTT reagent to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Add a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO) or acidified isopropanol, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
SRB (Sulphorhodamine B) Assay
The SRB assay is a colorimetric assay that measures the total protein content of cells, which is proportional to the cell number. SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues in cellular proteins under acidic conditions.
Experimental Workflow:
References
- 1. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 51069-87-5 | Benchchem [benchchem.com]
- 4. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Therapeutic Potential: A Comparative In Silico Analysis of 4,6-Dichloro-3-formylcoumarin Derivatives and Their Interactions with Key Biological Targets
For Immediate Release
In the landscape of drug discovery, coumarin (B35378) derivatives have consistently emerged as a versatile scaffold, demonstrating a wide array of pharmacological activities. Among these, 4,6-dichloro-3-formylcoumarin derivatives are gaining attention for their potential therapeutic applications. This guide provides a comprehensive comparative analysis of the docking studies of these derivatives with significant biological targets, offering valuable insights for researchers, scientists, and professionals in drug development. Through a meticulous presentation of quantitative data, experimental protocols, and signaling pathway visualizations, this document aims to facilitate a deeper understanding of the structure-activity relationships that govern the efficacy of these promising compounds.
Comparative Docking Performance
The interaction of this compound derivatives with various biological targets has been investigated through molecular docking studies. The binding affinities, typically represented as binding energy (kcal/mol), indicate the strength of the interaction between the ligand and the target protein. A more negative value signifies a more favorable binding. The following tables summarize the quantitative data from these studies, comparing the performance of different derivatives against key biological targets implicated in cancer and neurodegenerative diseases.
Table 1: Comparative Docking Scores of this compound Derivatives Against Anti-Apoptotic Protein Bcl-2
| Compound | Target Protein | Binding Energy (kcal/mol) |
| Scopoletin | Bcl-2 | -6.5[1] |
| Umbelliferone | Bcl-2 | -6.2[1] |
| Psoralen | Bcl-2 | -7.1[1] |
Table 2: Comparative Inhibitory Activity and Docking Scores of Coumarin Derivatives Against Acetylcholinesterase (AChE)
| Compound | AChE IC50 (µM) | Docking Score (kcal/mol) |
| Compound 15a | 2.42[2] | Not Specified |
| Donepezil (Reference) | 1.82[2] | -8.271[3] |
| HIT 1 | Not Specified | -12.096[3] |
| HIT 2 | Not Specified | Not Specified |
Table 3: Inhibitory Activity of Coumarin Derivatives against Human Carbonic Anhydrase (hCA) Isoforms
| Compound Class | Target Isoform | Inhibition Profile |
| Coumarin-bearing imidazolium/benzimidazolium chlorides | hCA I and II | All compounds showed inhibition[4] |
| Coumarin/sulfonamide derivatives with triazolyl pyridine (B92270) moiety | hCA IX and XII | High inhibitory activities (nanomolar range)[5][6] |
| Amino acyl and (pseudo)-dipeptidyl coumarins | hCA IX and XII | Nanomolar inhibitory activities[7] |
Experimental Protocols
The methodologies employed in molecular docking studies are crucial for the accuracy and reproducibility of the results. A generalized workflow is outlined below, based on common practices in the field.
Molecular Docking Methodology
A standard molecular docking protocol involves the preparation of both the protein (receptor) and the ligand, followed by the docking simulation and analysis of the results.
-
Receptor Preparation:
-
The three-dimensional crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).
-
The protein structure is then prepared by removing water molecules, adding polar hydrogens, and assigning charges. This is often performed using software like AutoDockTools or Maestro.
-
-
Ligand Preparation:
-
The 2D structures of the coumarin derivatives are drawn using chemical drawing software and converted to 3D structures.
-
Energy minimization of the 3D structures is performed to obtain the most stable conformation.
-
Gasteiger charges are assigned, and rotatable bonds are defined. The final structures are saved in a suitable format (e.g., PDBQT for AutoDock Vina).
-
-
Grid Box Generation:
-
A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm.
-
-
Docking Simulation:
-
Software such as AutoDock Vina is used to perform the docking calculations. The program explores various conformations and orientations of the ligand within the grid box and calculates the binding affinity for each pose using a scoring function.
-
-
Analysis of Results:
-
The output provides the binding energy for the most favorable poses.
-
The interactions between the ligand and the amino acid residues in the active site (e.g., hydrogen bonds, hydrophobic interactions) are analyzed to understand the binding mode.
-
Visualizing Molecular Interactions and Pathways
To better understand the biological context and the computational workflow, the following diagrams have been generated using Graphviz.
References
- 1. benchchem.com [benchchem.com]
- 2. Coumarin derivatives as potential inhibitors of acetylcholinesterase: Synthesis, molecular docking and biological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of coumarin derivatives targeting acetylcholinesterase for Alzheimer's disease by field-based 3D-QSAR, pharmacophore model-based virtual screening, molecular docking, MM/GBSA, ADME and MD Simulation study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Coumarin or benzoxazinone based novel carbonic anhydrase inhibitors: synthesis, molecular docking and anticonvulsant studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Crystal Structure, Inhibitory Activity and Molecular Docking of Coumarins/Sulfonamides Containing Triazolyl Pyridine Moiety as Potent Selective Carbonic Anhydrase IX and XII Inhibitors - ProQuest [proquest.com]
- 6. mdpi.com [mdpi.com]
- 7. ricerca.unich.it [ricerca.unich.it]
Safety Operating Guide
Navigating the Safe Disposal of 4,6-Dichloro-3-Formylcoumarin: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 4,6-dichloro-3-formylcoumarin, ensuring adherence to safety protocols and regulatory compliance.
Immediate Safety and Handling Protocols
Prior to disposal, it is imperative to handle this compound with the appropriate safety measures. This compound is categorized as a hazardous substance, and direct contact should be avoided.
Personal Protective Equipment (PPE): Always wear the following personal protective equipment when handling this compound:
-
Protective gloves: To prevent skin contact.
-
Eye protection: Safety glasses or goggles to shield from dust or splashes.
-
Face protection: A face shield may be necessary for larger quantities or when there is a risk of splashing.
Engineering Controls:
-
Work in a well-ventilated area, preferably a fume hood, to minimize inhalation of any dust or vapors.
In the event of accidental exposure, follow these first-aid measures:
-
After inhalation: Move to fresh air.
-
In case of skin contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.
-
In case of eye contact: Rinse out with plenty of water and consult an ophthalmologist.
-
If swallowed: Immediately have the victim drink water (two glasses at most) and consult a physician.
Spill and Leak Management
In the event of a spill, it is critical to prevent the substance from entering drains.[1][2][3] Cover drains and then carefully collect the spilled material. The collected material should be bound and pumped off if it is a large spill. For dry spills, take up the material without creating dust and dispose of it properly. The affected area should then be cleaned thoroughly.
Disposal Procedures
The primary and mandated method for the disposal of this compound is through a licensed and approved waste disposal company.[1][3] This ensures that the chemical is handled and processed in an environmentally safe and compliant manner.
Key Disposal Steps:
-
Segregation: Keep this compound waste separate from other chemical waste streams unless instructed otherwise by the disposal company.
-
Labeling: Clearly label the waste container with the chemical name and any relevant hazard symbols.
-
Storage: Store the waste in a cool, dry, and well-ventilated area, away from incompatible materials, until it is collected.
-
Documentation: Maintain accurate records of the amount of waste generated and its disposal date.
-
Professional Collection: Arrange for collection by a certified hazardous waste disposal service.
Quantitative Safety Data Summary
For quick reference, the table below summarizes key safety information for coumarin-related compounds. Note that specific data for this compound may vary, and the Safety Data Sheet (SDS) for the specific product in use should always be consulted.
| Hazard Information | Precautionary Statements |
| Hazard Statements | H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H335: May cause respiratory irritation.[1] |
| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2] P264: Wash skin thoroughly after handling.[1][2][3] P271: Use only outdoors or in a well-ventilated area.[1] P280: Wear protective gloves/eye protection/face protection.[1][2] |
| Disposal | P501: Dispose of contents/container to an approved waste disposal plant.[1][3] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Guide to Handling 4,6-Dichloro-3-formylcoumarin
Researchers and scientists working with 4,6-Dichloro-3-formylcoumarin must prioritize safety and adhere to strict handling and disposal protocols. This guide provides essential, immediate safety and logistical information to ensure the well-being of laboratory personnel and the protection of the environment.
Immediate Safety and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles or Face Shield | Snug-fitting, non-fogging goggles or a full-face shield worn over safety glasses.[2] | To protect against splashes and dust that can cause serious eye irritation.[1] |
| Hand Protection | Chemical-resistant gloves | Nitrile, neoprene, or butyl rubber gloves.[3][4] | To prevent skin contact, which can lead to irritation.[1] |
| Body Protection | Laboratory Coat or Chemical-resistant Apron | A clean, dry protective suit or lab coat covering the entire body from wrists to ankles. A chemical-resistant apron is recommended when mixing or loading.[2] | To protect the skin from accidental spills and contamination. |
| Respiratory Protection | Dust Mask or Respirator | Use a dust mask (e.g., N95) for low-level exposure. In cases of potential for high dust concentration or inadequate ventilation, a respirator with an appropriate cartridge for organic vapors and particulates is necessary.[5] | To prevent inhalation of the powdered compound, which may cause respiratory irritation. |
First Aid Procedures
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Protocol |
| In case of skin contact | Immediately take off all contaminated clothing. Rinse the affected skin area with plenty of water and soap. If skin irritation occurs, seek medical advice.[1] |
| In case of eye contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, get medical advice/attention.[1] |
| If inhaled | Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell. |
| If swallowed | Immediately make the victim drink water (two glasses at most). Consult a physician. |
Operational Plan for Handling and Storage
Proper operational procedures are essential to minimize exposure and ensure a safe working environment.
Workflow for Handling this compound
Caption: A step-by-step workflow for the safe handling of this compound, from preparation to post-handling procedures.
Storage Requirements
| Storage Condition | Specification | Rationale |
| Container | Tightly closed container. | To prevent release of dust and contamination. |
| Location | Cool, dry, and well-ventilated area. | To maintain chemical stability and prevent inhalation hazards. |
| Segregation | Store away from incompatible substances such as strong oxidizing agents. | To prevent hazardous chemical reactions. |
Disposal Plan for this compound and Contaminated Materials
As a halogenated organic compound, this compound requires specific disposal procedures to prevent environmental contamination. Halogenated organic wastes are typically incinerated at regulated hazardous waste facilities[6].
Disposal Workflow
Caption: A procedural diagram for the safe disposal of this compound and associated contaminated materials.
Key Disposal Considerations
-
Segregation is Critical: Never mix halogenated organic waste with non-halogenated organic waste[6][7]. This is crucial because the disposal methods differ, and cross-contamination can lead to increased disposal costs and improper treatment[7][8].
-
Proper Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name of the contents[9][10]. Do not use abbreviations or chemical formulas[9].
-
Container Integrity: Waste containers must be in good condition, compatible with the chemical, and have a tightly sealing cap[9].
-
Institutional Guidelines: Always follow your institution's specific guidelines for hazardous waste disposal and contact your Environmental Health and Safety (EHS) department for any questions.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Welcome to PSEP! [core.psep.cce.cornell.edu]
- 3. Chlorination Safety Protocols & PPE for Water Disinfection | PTS [pipetestingservices.co.uk]
- 4. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 5. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 6. bucknell.edu [bucknell.edu]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. campusoperations.temple.edu [campusoperations.temple.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
